13-Aminotridecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
13-aminotridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNQOXAUNKFXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCN)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26796-67-8 | |
| Record name | Tridecanoic acid, 13-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of Complexity: A Technical Guide to the Natural Occurrence of Long-Chain Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The term "long-chain amino acids," while not a formal biochemical classification, aptly describes a pivotal group of proteinogenic and non-proteinogenic amino acids characterized by large, complex, or lengthy side chains. These molecules, including the aromatic and branched-chain amino acids, are fundamental to life, serving not only as the building blocks of proteins but also as key regulators of metabolic pathways, signaling molecules, and precursors to a vast array of secondary metabolites. Their biosynthesis represents a significant investment of cellular resources, and their intricate structures belie their profound impact on cellular function, from microbial pathogenesis to human health and disease. This guide provides an in-depth exploration of the natural occurrence of these complex amino acids, detailing their biosynthetic pathways, physiological significance, and the analytical methodologies crucial for their study. Furthermore, we will delve into their emerging roles in drug development, highlighting how their unique metabolic pathways and signaling functions present novel therapeutic opportunities.
Introduction: Defining the "Long-Chain" Amino Acids
In the context of this guide, "long-chain amino acids" (LCAAs) encompass two primary groups of proteinogenic amino acids:
-
Aromatic Amino Acids (AAAs): Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), are distinguished by the presence of an aromatic ring in their side chains.
-
Branched-Chain Amino Acids (BCAAs): Leucine (Leu), Isoleucine (Ile), and Valine (Val), are characterized by their non-linear, aliphatic side chains.[1]
Beyond these, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) exists, many of which possess extended or complex side chains. These are often synthesized by microorganisms and plants through specialized enzymatic pathways, such as those involving non-ribosomal peptide synthetases (NRPSs).[2][3] This guide will traverse the landscape of these critical biomolecules, from their synthesis to their functional roles and analytical determination.
Biosynthesis of Aromatic Amino Acids: The Shikimate Pathway
Plants, algae, fungi, and many bacteria synthesize aromatic amino acids through the elegant and essential shikimate pathway , a seven-step metabolic route that is notably absent in animals, making AAAs essential dietary components for humans.[4][5][6][7] This pathway converts central metabolites into chorismate, the common precursor for all three aromatic amino acids.[2][8][9]
The Seven-Step Journey to Chorismate
The shikimate pathway is a testament to metabolic efficiency, channeling intermediates from glycolysis and the pentose phosphate pathway toward the synthesis of complex aromatic structures.[2][6][10]
The key enzymatic steps are as follows:
-
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: Catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP.[2][6]
-
3-dehydroquinate (DHQ) synthase: Converts DAHP to 3-dehydroquinate.[4][6]
-
3-dehydroquinate dehydratase: Catalyzes the dehydration of DHQ to 3-dehydroshikimate.[4][6]
-
Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate.[4][6]
-
Shikimate kinase: Phosphorylates shikimate to form shikimate-3-phosphate.[4][6][7]
-
5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Catalyzes the addition of a second PEP molecule to shikimate-3-phosphate to yield EPSP.[4][6] This enzyme is the target of the widely used herbicide glyphosate.[4]
-
Chorismate synthase: Catalyzes the final step, the elimination of phosphate from EPSP to form chorismate.[4][6][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioone.org [bioone.org]
- 3. mdpi.com [mdpi.com]
- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 5. wheretofindpeptides.com [wheretofindpeptides.com]
- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alderbioinsights.co.uk [alderbioinsights.co.uk]
The Biochemical Renaissance of Odd-Chain Fatty Acids and N-Acyl Amino Acid Conjugates
Topic: Biochemical Significance of Odd-Chain Fatty Acids and N-Acyl Amino Acid Conjugates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Terminological Clarification
In the lexicon of lipid biochemistry, the term "odd-chain fatty amino acids" represents a conflation of two distinct but metabolically intersecting classes of biomolecules: Odd-Chain Fatty Acids (OCFAs) and N-Acyl Amino Acids (NA-AAs) .
For decades, OCFAs (primarily C15:0 and C17:0) were dismissed as clinically irrelevant microbial byproducts or mere internal standards for gas chromatography. This view has been overturned. We now recognize OCFAs as active metabolic ligands that drive mitochondrial anaplerosis, modulate membrane fluidity, and exert anti-fibrotic effects. Simultaneously, N-acyl amino acids—fatty acids conjugated to amino acids—have emerged as potent "lipokine" signaling molecules regulated by the enzyme PM20D1, capable of uncoupling mitochondrial respiration.[1]
This guide synthesizes the biochemistry of these odd-chain moieties, their unique metabolic fate via the propionyl-CoA pathway, and their rising status as high-value targets in drug development for NASH, metabolic syndrome, and lipid nanoparticle (LNP) engineering.
Biochemistry of Odd-Chain Fatty Acids (OCFAs)[2][3][4]
The Anaplerotic Advantage
Unlike even-chain fatty acids (e.g., Palmitic acid, C16:0), which degrade exclusively into Acetyl-CoA, OCFAs (Pentadecanoic acid, C15:0; Heptadecanoic acid, C17:0) undergo
This Propionyl-CoA fragment is the critical differentiator. It enters the mitochondria and is carboxylated to Methylmalonyl-CoA, eventually forming Succinyl-CoA . This process is anaplerotic —it replenishes the Tricarboxylic Acid (TCA) cycle intermediates, thereby enhancing mitochondrial flux and ATP production without increasing oxidative stress.
Diagram 1: The Propionyl-CoA Anaplerotic Pathway
The following pathway illustrates the divergence of OCFA metabolism from standard even-chain fatty acid oxidation.
Caption: Metabolic fate of OCFAs. The terminal 3-carbon fragment propionyl-CoA replenishes the TCA cycle at Succinyl-CoA, distinct from the acetyl-CoA entry point.
Membrane Fluidity and Stability
OCFAs possess hybrid physical properties. While they are saturated, their odd-carbon number disrupts the rigid crystalline packing typical of even-chain saturated fatty acids (SFAs).
-
Significance: Incorporation of C15:0 into phospholipid bilayers increases membrane fluidity similarly to polyunsaturated fatty acids (PUFAs) but without the susceptibility to lipid peroxidation. This "Goldilocks" zone—fluid yet stable—is critical for maintaining receptor fidelity in metabolic disease states.
N-Acyl Amino Acids: The "Fatty Amino Acid" Signaling Hub
Recent discoveries have identified a class of lipids where fatty acids are amide-linked to amino acids (e.g., N-oleoyl-phenylalanine). While most research focuses on even-chain conjugates, the enzymatic machinery (PM20D1) accepts odd-chain substrates, creating a vast combinatorial library of bioactive lipids.
The PM20D1 Pathway
The secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1) acts as a bidirectional synthase/hydrolase.[1] It condenses free fatty acids and amino acids into N-acyl amino acids (NA-AAs).
-
Mechanism of Action: NA-AAs act as endogenous mitochondrial uncouplers.[3] They bind to mitochondrial carriers, dissipating the proton gradient as heat (thermogenesis) rather than ATP synthesis. This mimics the action of UCP1 but in a UCP1-independent manner.
Diagram 2: PM20D1 Signaling & Mitochondrial Uncoupling
Caption: PM20D1 catalyzes the formation of N-acyl amino acids, which function as endogenous mitochondrial uncouplers to regulate energy homeostasis.[1][3]
Drug Development Applications
OCFAs as Active Pharmaceutical Ingredients (APIs)
Pentadecanoic acid (C15:0) is currently being investigated as a therapeutic for Non-Alcoholic Steatohepatitis (NASH) and fibrosis.
-
Target: Dual agonist of PPAR-
and PPAR- .[2] -
Effect: Inhibition of mTOR and HDAC6 signaling pathways.
-
Outcome: Reduction of myofibroblast proliferation and collagen deposition in liver tissue.[4]
Lipid Nanoparticle (LNP) Engineering
In the formulation of LNPs (e.g., for mRNA delivery), the lipid tail structure dictates endosomal escape and storage stability.
-
Innovation: Incorporating odd-chain tails (C15, C17) into ionizable lipids or helper lipids allows for fine-tuning of the phase transition temperature (
). -
Benefit: Odd-chain lipids can lower the
compared to C16/C18 analogs, enhancing the "fusogenicity" of the LNP with the endosomal membrane without compromising steric stability during storage.
Summary of Therapeutic Targets
| Target Molecule | Mechanism of Action | Clinical Indication | Development Stage |
| C15:0 (Pentadecanoic Acid) | PPAR- | NASH, T2D, Fibrosis | Phase 2/Nutraceutical |
| N-Oleoyl-Phenylalanine | Mitochondrial Uncoupling (PM20D1 axis) | Obesity, T2D | Preclinical |
| Odd-Chain Ionizable Lipids | Endosomal membrane fusion modulation | mRNA Delivery (LNP) | Preclinical/Formulation |
Experimental Protocols
Protocol: Quantification of OCFAs in Plasma via GC-MS
Self-Validating Step: Use of a C13:0 or C19:0 internal standard is mandatory to correct for extraction efficiency, as C15:0 and C17:0 are endogenous analytes.
-
Sample Prep: Aliquot 50
L plasma. Add 10 L Internal Standard (C13:0, 100 M). -
Lipid Extraction: Add 500
L Chloroform:Methanol (2:1). Vortex 1 min. Centrifuge 3000 x g for 5 min. Collect lower organic phase. -
Derivatization (FAMEs): Dry organic phase under
. Add 500 L 14% Boron Trifluoride ( ) in methanol. Incubate at 100°C for 60 min. -
Extraction of FAMEs: Add 1 mL Hexane and 1 mL
. Vortex. Centrifuge. Collect upper Hexane layer. -
GC-MS Analysis: Inject 1
L onto a DB-23 column (high polarity for isomer separation).-
Oven Program: 50°C (1 min)
10°C/min to 175°C 4°C/min to 230°C. -
Validation: Monitor m/z 74 (McLafferty rearrangement) and molecular ion peaks (C15:0 methyl ester = m/z 256).
-
Protocol: Measuring PM20D1 Activity (N-Acyl Amino Acid Synthesis)
-
Reagents: Recombinant PM20D1, Oleic Acid (C18:1), Phenylalanine, HEK293 cell media.
-
Reaction: Incubate 100 nM PM20D1 with 100
M Oleic Acid and 100 M Phenylalanine in PBS (pH 7.4) at 37°C for 30 min. -
Quenching: Stop reaction with 3 volumes of ice-cold Acetonitrile containing internal standard (N-arachidonoyl-glycine).
-
Analysis: LC-MS/MS (Triple Quadrupole).
-
Mode: Negative Electrospray Ionization (ESI-).
-
Transition: Monitor parent ion
amino acid fragment (e.g., m/z 428 164 for N-oleoyl-Phe).
-
References
-
Venn-Watson, S., et al. (2020).[5] Pentadecanoic Acid (C15:0), an Odd-Chain Fatty Acid, Is an Essential Fatty Acid and Potent Regulator of Inflammation and Fibrosis.[6] Scientific Reports.[7] [Link]
-
Long, J. Z., et al. (2016).[1][8] The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell. [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. [Link]
-
Spiegelman, B. M. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife. [Link]
-
Venn-Watson, S. (2024).[9] The Cellular Stability Hypothesis: Evidence of Ferroptosis and Accelerated Aging-Associated Diseases as a Consequence of Erythrocyte Pentadecanoic Acid (C15:0) Deficiency. Nutrients. [Link]
Sources
- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 2. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentadecanoic acid attenuates thioacetamide-induced liver fibrosis by modulating oxidative stress, inflammation, and ferroptosis pathways in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidanalytical.com [lipidanalytical.com]
- 6. mdpi.com [mdpi.com]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to 13-Aminotridecanoic Acid: From Monomer Synthesis to Nylon 13
This guide provides a comprehensive technical overview of 13-aminotridecanoic acid, a key monomer in the synthesis of the specialty polyamide, Nylon 13. Intended for researchers, scientists, and professionals in drug development and material science, this document details the synthesis of the monomer, its polymerization, and the resulting properties of Nylon 13, grounded in established scientific principles and methodologies.
Introduction: The Significance of 13-Aminotridecanoic Acid and Nylon 13
13-Aminotridecanoic acid is an α,ω-amino acid, a bifunctional molecule containing both an amine (-NH₂) and a carboxylic acid (-COOH) group at opposite ends of a thirteen-carbon aliphatic chain. This unique structure makes it an ideal monomer for the synthesis of Nylon 13 through self-condensation polymerization.
Nylon 13 is a long-chain polyamide known for its excellent thermal stability, low moisture absorption, and good mechanical properties. These characteristics distinguish it from more common short-chain nylons like Nylon 6 and Nylon 6,6, making it a valuable material for specialized applications where dimensional stability in humid environments and high-temperature performance are critical. Such applications include precision-engineered components, specialty filaments, and advanced material composites.
The synthesis of 13-aminotridecanoic acid often begins from renewable resources, particularly erucic acid, a fatty acid found in the oil of plants from the Brassicaceae family, such as rapeseed and mustard. This bio-based origin adds to the appeal of Nylon 13 as a more sustainable alternative to purely petroleum-derived polymers.
Synthesis of the 13-Aminotridecanoic Acid Monomer
The industrial production of 13-aminotridecanoic acid is a multi-step process that typically starts with the oxidative cleavage of erucic acid to produce brassylic acid (tridecanedioic acid). This is followed by a series of reactions to convert one of the carboxylic acid groups into an amine.
From Erucic Acid to Brassylic Acid: Oxidative Ozonolysis
A common and efficient method for the oxidative cleavage of the carbon-carbon double bond in erucic acid is through ozonolysis. This process selectively breaks the double bond, and subsequent oxidative work-up yields two carboxylic acids.
dot
Caption: Oxidative ozonolysis of erucic acid to brassylic acid.
Experimental Protocol: Oxidative Ozonolysis of Erucic Acid
-
Dissolution: Dissolve erucic acid in a suitable solvent, such as acetic acid. The concentration of erucic acid in the reaction mixture can influence the reaction yield.
-
Ozonolysis: Cool the solution and bubble ozone-enriched oxygen through it. The reaction is typically carried out at a low temperature to control the exothermic reaction and prevent unwanted side reactions.
-
Oxidative Work-up: After the ozonolysis is complete, the resulting ozonide intermediate is decomposed under oxidative conditions. This is often achieved by adding hydrogen peroxide, which converts the cleavage products into carboxylic acids.
-
Isolation and Purification: Brassylic acid can be isolated from the reaction mixture by crystallization. The co-product, pelargonic acid, is typically more soluble and remains in the mother liquor. Further purification can be achieved by recrystallization.
Conversion of Brassylic Acid to 13-Aminotridecanoic Acid
The conversion of brassylic acid to 13-aminotridecanoic acid involves the selective transformation of one of the carboxylic acid groups into an amine. A common industrial approach involves the formation of a nitrile intermediate.
dot
Caption: Conversion of brassylic acid to 13-aminotridecanoic acid.
Experimental Protocol: Synthesis from Brassylic Acid
-
Ammonolysis and Nitrile Formation: Brassylic acid is reacted with ammonia at high temperatures. This process, often carried out in the vapor phase over a dehydration catalyst, converts one of the carboxylic acid groups into a nitrile group (-CN), forming 13-oxotridecanenitrile.
-
Catalytic Hydrogenation: The resulting nitrile-acid is then subjected to catalytic hydrogenation. This step reduces the nitrile group to a primary amine (-CH₂-NH₂). Common catalysts for this reaction include Raney nickel or cobalt. The reaction is typically performed in a solvent under high pressure and temperature.
-
Purification: The final product, 13-aminotridecanoic acid, is purified, often by recrystallization from a suitable solvent, to achieve the high purity required for polymerization.
Polymerization of 13-Aminotridecanoic Acid to Nylon 13
Nylon 13 is synthesized through the self-condensation of 13-aminotridecanoic acid. The most common industrial method for this polymerization is melt polycondensation, which involves heating the monomer above its melting point in a controlled environment to drive off water, the byproduct of the amide bond formation.
dot
Caption: Melt polycondensation of 13-aminotridecanoic acid to Nylon 13.
Experimental Protocol: Melt Polycondensation
-
Reactor Charging and Inerting: The high-purity 13-aminotridecanoic acid monomer is charged into a polymerization reactor. The reactor is then thoroughly purged with an inert gas, such as nitrogen, to remove all oxygen, which can cause degradation of the polymer at high temperatures.
-
Prepolymerization: The reactor is heated to a temperature above the melting point of the monomer, typically in the range of 200-230°C. The reaction is held at this temperature under a slow stream of nitrogen to allow for the initial formation of low molecular weight prepolymer and the removal of the bulk of the water of condensation.
-
Polycondensation: The temperature is then gradually increased, and a vacuum is applied to the reactor. This reduction in pressure facilitates the removal of the remaining water vapor, shifting the equilibrium towards the formation of high molecular weight polymer. The final stage of the reaction is often carried out at temperatures between 240°C and 260°C under a high vacuum for several hours.
-
Extrusion and Pelletization: Once the desired molecular weight is achieved, the molten Nylon 13 is extruded from the reactor, cooled, and pelletized for further processing.
The progress of the polymerization can be monitored by measuring the melt viscosity, which is directly related to the molecular weight of the polymer.
Properties of Nylon 13
Nylon 13 possesses a unique combination of properties that make it suitable for demanding applications. The long aliphatic chain between the amide groups is responsible for its low moisture absorption and high flexibility.
Physical and Mechanical Properties
| Property | Typical Value |
| Density | ~1.04 g/cm³ |
| Melting Point (Tm) | ~180 - 190 °C |
| Glass Transition Temp. (Tg) | ~40 - 50 °C |
| Tensile Strength | 40 - 50 MPa |
| Flexural Modulus | 1.0 - 1.5 GPa |
| Water Absorption (24h) | ~0.2 - 0.4 % |
Note: These values are approximate and can vary depending on the specific grade and processing conditions.
Thermal Properties
Nylon 13 exhibits good thermal stability, with a melting point significantly higher than that of many other long-chain polyamides. This allows it to be used in applications where it may be exposed to elevated temperatures.
Chemical Resistance
Like other nylons, Nylon 13 has good resistance to a wide range of chemicals, including oils, greases, and aliphatic and aromatic hydrocarbons. However, it can be attacked by strong acids and oxidizing agents. Its low moisture absorption contributes to its excellent dimensional stability in the presence of humidity.
Applications
The unique properties of Nylon 13 make it a preferred material in several specialized fields:
-
Automotive: Fuel lines, pneumatic tubes, and connectors where low moisture absorption and chemical resistance are crucial.
-
Industrial: High-pressure tubing, flexible pipes, and wire and cable jacketing due to its good mechanical strength and flexibility.
-
Consumer Goods: Filaments for high-quality brushes and specialty textiles.
-
Medical: Due to its potential for biocompatibility and biostability, it is being explored for use in medical devices and drug delivery systems.
Conclusion
13-Aminotridecanoic acid is a valuable monomer that gives rise to Nylon 13, a high-performance polyamide with a desirable set of properties. Its synthesis from renewable resources, coupled with the excellent performance characteristics of the resulting polymer, positions Nylon 13 as an important material for advanced engineering applications. This guide has provided a technical foundation for understanding the synthesis of the monomer and its polymerization, as well as the key properties of Nylon 13 that make it a material of choice for researchers and industry professionals.
References
-
Greene, J. L., Jr., Burks, R. E., Jr., & Wolff, I. A. (1969). 13-Aminotridecanoic Acid from Erucic Acid. Industrial & Engineering Chemistry Product Research and Development, 8(2), 171–175. [Link]
-
Nieschlag, H. J., Rothfus, J. A., & Sohns, V. E. (1977). Nylon-1313 from Brassylic Acid. Industrial & Engineering Chemistry Product Research and Development, 16(1), 101–107. [Link]
-
Samanta, S., He, J., Selvakumar, S., Lattimer, J., Ulven, C., Sibi, M., Bahr, J., & Chisholm, B. J. (2013). Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon 13,6. Polymer, 54(3), 1141-1149. [Link]
-
Toray. (n.d.). AMILAN™ Nylon Resin Technical Information. [Link]
Technical Guide: Synthesis of 13-Aminotridecanoic Acid from Brassylic Acid
[1]
Abstract
This technical guide details the chemical synthesis of 13-aminotridecanoic acid (Nylon-13 monomer) from brassylic acid (tridecanedioic acid). Unlike C11 or C12 polyamides, Nylon-13 exhibits superior moisture resistance and dimensional stability due to its lower amide group density. The synthesis detailed herein utilizes a desymmetrization strategy via mono-esterification, followed by functional group interconversion (acid
Introduction & Retrosynthetic Analysis
Brassylic acid (
Direct reduction of a carboxylic acid to an amine is not chemically feasible in a single step. The most robust pathway involves the Nitrile Route , where the carboxylic acid is converted to a nitrile (via an amide), which is subsequently hydrogenated to the amine.
Retrosynthetic Logic
-
Target: 13-Aminotridecanoic Acid (
amino acid). -
Precursor: 12-Cyanododecanoic Acid Ester (
nitrile ester). -
Intermediate: Methyl 12-Carbamoyldodecanoate (Amide Ester).
-
Starting Material: Brassylic Acid (
diacid).[1][2][3]
Key Challenge: Desymmetrization. Brassylic acid has two identical carboxyl groups. We must selectively functionalize only one to prevent the formation of the diamine (1,13-tridecanediamine).
Figure 1: Retrosynthetic pathway for 13-aminotridecanoic acid.
Detailed Synthetic Protocol
Phase 1: Desymmetrization via Mono-Esterification
The objective is to produce Methyl Hydrogen Brassylate (the half-ester). Statistical esterification is used, followed by rigorous purification.
-
Reagents: Brassylic acid, Methanol (anhydrous),
(catalyst). -
Reaction:
Protocol:
-
Dissolution: Dissolve brassylic acid (1.0 eq) in excess anhydrous methanol (10-20 eq) containing catalytic concentrated sulfuric acid (0.05 eq).
-
Reflux: Heat to reflux for 3-4 hours. The equilibrium will yield a mixture of diester (~25%), monoester (~50%), and unreacted diacid (~25%).
-
Quench: Cool the mixture and neutralize the catalyst with sodium acetate or bicarbonate.
-
Solvent Removal: Evaporate excess methanol under reduced pressure.
-
Separation (Critical):
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash 1: Wash with water to remove salts.
-
Extraction: Extract the organic layer with 5% aqueous
. The Diester remains in the organic layer (discard or recycle). The Monoester and Diacid move to the aqueous phase as carboxylate salts. -
Acidification: Acidify the aqueous phase carefully to pH ~4-5.[1] The Monoester precipitates/oils out preferentially (due to lower solubility than the diacid). Extract with ether.
-
Purification: Distill the crude monoester under high vacuum (approx. 180-190°C at 1-2 mmHg) to obtain pure Methyl Hydrogen Brassylate.
-
Phase 2: Amidation (Formation of Amide-Ester)
Convert the free carboxylic acid of the half-ester to a primary amide.
-
Intermediate: Methyl 12-chlorocarbonyl dodecanoate (Acid Chloride).
-
Product: Methyl 12-carbamoyldodecanoate.
Protocol:
-
Chlorination: Dissolve Methyl Hydrogen Brassylate in dry dichloromethane (DCM). Add Thionyl Chloride (
, 1.2 eq) and a drop of DMF. Reflux for 2 hours until gas evolution ( , ) ceases. -
Evaporation: Remove solvent and excess
under vacuum to yield the crude acid chloride. -
Amidation: Dissolve the acid chloride in dry THF or dioxane.
-
Addition: Add the solution dropwise to a saturated solution of Ammonia (gas or aqueous
) at 0°C with vigorous stirring. Note: Use excess ammonia to scavenge the HCl formed. -
Workup: Filter off the ammonium chloride precipitate. Evaporate the solvent. Recrystallize the solid amide-ester from ethanol/water.
Phase 3: Dehydration to Nitrile
Convert the primary amide to a nitrile group.
-
Reagents: Phosphorus Oxychloride (
) or Trifluoroacetic Anhydride (TFAA). -
Product: Methyl 12-cyanododecanoate (
).
Protocol:
-
Reaction: Mix the amide-ester with
(excess) in a reaction flask. -
Heat: Warm to 60-80°C for 1-2 hours. The amide dehydrates to the nitrile.
-
Quench: Pour the reaction mixture carefully onto crushed ice (exothermic hydrolysis of excess
). -
Extraction: Extract with ethyl acetate. Wash with bicarbonate solution to remove phosphoric acid byproducts.
-
Drying: Dry over
and concentrate. -
Characterization: IR spectroscopy should show the disappearance of Amide I/II bands and the appearance of the Nitrile stretch (~2250 cm⁻¹).
Phase 4: Hydrogenation & Hydrolysis
The final transformation reduces the nitrile to a primary amine and hydrolyzes the methyl ester to the acid.
-
Reagents: Hydrogen (
), Raney Nickel (or Cobalt), Methanol, NaOH.
Protocol:
-
Reduction: Place Methyl 12-cyanododecanoate in a high-pressure autoclave.
-
Solvent: Methanol saturated with Ammonia (to prevent secondary amine formation).
-
Catalyst: Raney Nickel (10 wt% loading).
-
Conditions: 50-80 bar
, 100-120°C, 4-6 hours.
-
-
Filtration: Cool and vent the autoclave. Filter off the pyrophoric catalyst carefully (keep wet).
-
Hydrolysis: The product is currently the methyl ester of the amino acid. Add aqueous NaOH (2 eq) to the filtrate and reflux for 2 hours to saponify the ester.
-
Isolation:
-
Acidify the solution with HCl to pH ~6-7 (the isoelectric point).
-
13-Aminotridecanoic acid will precipitate as a white solid.
-
Recrystallize from water or aqueous ethanol.
-
Process Data & Specifications
Reaction Parameters Summary
| Step | Transformation | Key Reagents | Critical Condition | Approx. Yield |
| 1 | Mono-esterification | MeOH, | Statistical control | ~45-50% |
| 2 | Amidation | Anhydrous | >90% | |
| 3 | Dehydration | Temp < 100°C | >85% | |
| 4 | Hydrogenation | ~80% | ||
| Overall | Brassylic | ~30-35% |
Safety Considerations
-
Thionyl Chloride / POCl3: Highly corrosive, releases toxic gases (
, ). Use strictly in a fume hood with a scrubber. -
Raney Nickel: Pyrophoric when dry. Handle under inert atmosphere or keep wet with solvent.
-
High Pressure Hydrogenation: Requires rated autoclave vessels and blast shielding.
Visualizing the Workflow
Figure 2: Step-by-step reaction workflow for the synthesis of 13-aminotridecanoic acid.
References
-
Greene, J. L., Burks, R. E., & Wolff, I. A. (1969). 13-Aminotridecanoic Acid from Erucic Acid.[4][2] Industrial & Engineering Chemistry Product Research and Development, 8(2), 171-176. Link
-
Nieschlag, H. J., Rothfus, J. A., & Sohns, V. E. (1977). Nylon-1313 from Brassylic Acid. Industrial & Engineering Chemistry Product Research and Development, 16(1), 101–107. Link
-
Samanta, S., et al. (2013). Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon 13,6. Polymer, 54(3), 1141-1149. Link
-
Liu, B., et al. (2018).[1] Process for producing long chain amino acids and dibasic acids. U.S. Patent No. 10,053,416. Washington, DC: U.S. Patent and Trademark Office. Link
Theoretical Studies on 13-Aminotridecanoic Acid Conformation: A Computational Protocol
Executive Summary
13-Aminotridecanoic acid (13-ATDA) is a critical long-chain
This technical guide outlines a rigorous theoretical framework for characterizing the conformational landscape of 13-ATDA. Unlike short-chain amino acids (e.g., glycine), 13-ATDA features a substantial aliphatic spacer (
Molecular Context & Conformational Challenges
The conformational analysis of 13-ATDA is governed by two competing energetic drivers:
-
Head-to-Tail Electrostatics: The interaction between the amine (
) and carboxylic acid ( ) termini. -
Aliphatic Chain Dynamics: The entropic flexibility of the 12-methylene spacer, which allows for folding (hairpin structures) or extended trans-planar configurations.
The Zwitterionic Switch
In the gas phase, 13-ATDA exists primarily in a neutral canonical form (
Theoretical studies must account for this switch. A vacuum-phase calculation will erroneously predict a neutral structure as the global minimum, whereas the material reality (Nylon-13 synthesis conditions) involves the zwitterion.
The "Odd-Even" Effect
As an odd-numbered
-
Even Chains: Tend to form
-sheet structures with anti-parallel H-bonds. -
Odd Chains (13-ATDA): Often favor the
-form , where amide groups twist out of the polymethylene plane to optimize H-bonding, creating a pseudo-hexagonal lattice.
Computational Methodology (The Protocol)
To accurately model 13-ATDA, a multi-tiered computational approach is required. This protocol moves from low-cost screening to high-level electronic structure theory.
Level of Theory
-
Screening: Molecular Mechanics (MMFF94 or OPLS-AA force fields) to generate initial rotamer libraries.
-
Optimization: DFT using the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) is the recommended standard. The diffuse functions (++) are non-negotiable for describing the anionic carboxylate tail and the lone pair on the amine.
-
Solvation: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) with water (
) to stabilize the zwitterion.
Workflow Visualization
The following diagram illustrates the standard operating procedure for identifying the global minimum conformer.
Caption: Figure 1: Step-by-step computational workflow for determining the global minimum conformation of 13-ATDA, accounting for solvation effects.
Conformational Landscapes & Data Analysis
Key Geometric Parameters
When analyzing the output, three specific torsional regions define the conformation.
| Parameter | Definition | Theoretical Expectation (Crystal/ |
| Backbone Torsion | Trans ( | |
| Amide Twist | Deviations of 10-20^\circ from planarity in odd-nylons. | |
| Terminus Interaction |
Energetics: Neutral vs. Zwitterion
The following table summarizes typical relative energy (
| Phase | Conformer Type | Relative Energy ( | Stability Status |
| Gas Phase | Neutral (Linear) | 0.00 | Global Minimum (Vacuum) |
| Gas Phase | Zwitterion | +18.5 - 22.0 | Unstable (Proton transfer reverts to neutral) |
| Aqueous (PCM) | Neutral | +11.2 | Metastable |
| Aqueous (PCM) | Zwitterion | 0.00 | Global Minimum (Solution) |
Note: The instability of the gas-phase zwitterion is a known artifact of lacking dielectric screening. Do not rely on gas-phase calculations for solid-state predictions.
H-Bonding Topology
In the solid state, 13-ATDA does not exist in isolation. It forms dimers or infinite sheets. Theoretical studies often employ a "supramolecular cluster approach" (e.g., calculating a trimer) to capture these effects.
Caption: Figure 2: Competing H-bond topologies. Solid-state theory favors intermolecular bonds (white dashed), while gas-phase folding favors intramolecular bonds (yellow).
Vibrational Analysis for Validation
Theoretical frequencies must be scaled to match experimental FTIR/Raman data. For B3LYP/6-311++G(d,p), a scaling factor of 0.967 is standard.
Diagnostic Peaks for Conformation:
-
Stretch:
-
Neutral (-COOH):
-
Zwitterion (-COO-):
(Asymmetric stretch). -
Significance: Disappearance of the 1740 peak confirms zwitterionic lattice formation.
-
-
Deformation:
-
Look for bands near
and .
-
-
Progressive Bands:
-
The long aliphatic chain (
) exhibits a "wagging" progression in the region. The number and spacing of these bands in the calculated spectrum are direct indicators of the trans vs. gauche content in the chain.
-
References
-
Dasgupta, S., Hammond, W. B., & Goddard, W. A. (1996).[1] Crystal Structures and Properties of Nylon Polymers from Theory. Journal of the American Chemical Society.[1] Link
- Foundational text on simulating Nylon l
-
Quarti, C., Milani, A., & Castiglioni, C. (2012).[1] Ab initio calculation of the crystalline structure and IR spectrum of polymers: nylon 6 polymorphs. The Journal of Physical Chemistry B. Link
- Establishes the DFT protocols (B3LYP) and vibrational scaling factors used for polyamide analysis.
-
Nonappa, & Maitra, U. (2008). Modification of the organogelating properties of a series of N-alkyl-n-(1-pyrenyl)alkyl/arylacetamide derivatives. Organic & Biomolecular Chemistry. Link
- Provides context on the self-assembly and folding of long-chain amino acid deriv
-
Cai, Z., et al. (2024). Structure and Formation Mechanism of Iodine Complexes of Nylon Model Compounds as Revealed by X-ray Single-Crystal Structure Analysis and Density Functional Theory. Macromolecules. Link[2]
-
Recent application of DFT to determine chain conformations (trans-zigzag vs gauche) in nylon models.[2]
-
-
RSC Digital Discovery. (2022). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery. Link
- Modern approaches to high-throughput conformational screening of amine/acid functionalized chains.
Sources
Spectral characteristics of 13-Aminotridecanoic acid
An In-Depth Technical Guide to the Spectral Characteristics of 13-Aminotridecanoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the analytical methodologies used to characterize 13-Aminotridecanoic acid, a long-chain amino acid with potential applications in drug development and materials science.[1][2][][4][5] The following sections detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the elucidation of its molecular structure and purity. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
13-Aminotridecanoic acid is a bifunctional molecule featuring a C13 aliphatic chain, a terminal primary amine group, and a terminal carboxylic acid group. This structure imparts both hydrophilic and hydrophobic characteristics, making its spectral analysis intriguing.
-
Molecular Formula: C₁₃H₂₇NO₂
-
Molecular Weight: 229.36 g/mol
-
IUPAC Name: 13-aminotridecanoic acid
Caption: Workflow for NMR analysis of 13-Aminotridecanoic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent tool for identifying the functional groups present in 13-Aminotridecanoic acid. [6]
Predicted FTIR Spectral Data
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine |
| 3000-2500 | O-H stretch (broad) | Carboxylic Acid |
| 2850-2960 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1640 | N-H bend | Primary Amine |
| ~1470 | C-H bend | Aliphatic |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~920 | O-H bend (out-of-plane) | Carboxylic Acid |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared Spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 13-Aminotridecanoic acid, which aids in confirming its identity. [7]
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): m/z = 229
-
[M+H]⁺ (in ESI): m/z = 230
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 211)
-
Loss of COOH (m/z = 184) [8] * Alpha-cleavage adjacent to the amine group, leading to a fragment at m/z = 30.
-
A series of peaks separated by 14 Da, corresponding to the loss of CH₂ groups from the aliphatic chain.
-
Caption: Predicted key fragmentation pathways for 13-Aminotridecanoic acid in ESI-MS.
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of 13-Aminotridecanoic acid (e.g., 1 µg/mL) in a suitable solvent such as a mixture of water and acetonitrile with 0.1% formic acid.
-
Liquid Chromatography (LC) Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS) Analysis:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra over a range of m/z 50-500.
-
If desired, perform tandem MS (MS/MS) on the precursor ion at m/z 230 to obtain fragmentation data. [9]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is generally used to study molecules with chromophores (e.g., conjugated systems, aromatic rings). [10][11]13-Aminotridecanoic acid lacks a strong chromophore and is therefore not expected to exhibit significant absorbance in the UV-Vis region (200-800 nm). A weak absorbance may be observed at the lower end of the UV spectrum due to the carbonyl group.
Predicted UV-Vis Spectrum
-
A potential weak n→π* transition for the carbonyl group below 220 nm.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Dissolve a known concentration of 13-Aminotridecanoic acid in a UV-transparent solvent (e.g., water, ethanol).
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes.
-
-
Data Acquisition:
-
Fill one cuvette with the solvent to be used as a blank.
-
Fill the other cuvette with the sample solution.
-
Scan the absorbance from 800 nm down to 200 nm.
-
Conclusion
The comprehensive spectral characterization of 13-Aminotridecanoic acid requires a multi-technique approach. NMR spectroscopy is indispensable for elucidating the complete molecular structure. FTIR provides rapid confirmation of the key functional groups. Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. While UV-Vis spectroscopy is of limited utility for this specific molecule, it can be used to assess the presence of any UV-active impurities. The application of these analytical techniques with robust, well-defined protocols is crucial for ensuring the quality and purity of 13-Aminotridecanoic acid in research and development settings.
References
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
1 H-NMR and 13 C-NMR Spectroscopic Data. ResearchGate. [Link]
-
(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... ResearchGate. [Link]
-
13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. chemconnections. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. The Royal Society of Chemistry. [Link]
-
13-Amino-13-oxotridecanoic acid | C13H25NO3 | CID 85711399. PubChem - NIH. [Link]
-
Tridecanoic acid | C13H26O2 | CID 12530. PubChem. [Link]
-
Changes in the UV/Vis absorption spectrum of 13 (=[12]2 μM) upon.... ResearchGate. [Link]
-
Amino Acid Analysis: an essential technique for the analytical lab. BioPharmaSpec. [Link]
-
Amino acids and its pharmaceutical applications: A mini review. PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]
-
Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
FTIR spectra of the amide I band for (A) ¹²C = O (non-isotopically.... ResearchGate. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. PMC - PubMed Central - NIH. [Link]
-
Analytical methods for amino acid determination in organisms. ResearchGate. [Link]
-
(PDF) Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. ResearchGate. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Showing Compound Tridecanoic acid (FDB010409). FooDB. [Link]
-
Amino acid derived biopolymers: Recent advances and biomedical applications. PubMed. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC - NIH. [Link]
-
Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC - NIH. [Link]
-
Mascot help: Peptide fragmentation. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Ch13 - Sample IR spectra. University of Calgary. [Link]
-
Figure S7. Normalized UV-Vis absorption spectra for 13-18 in solid state (KBr) at RT.[Link]
-
FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K.[Link]
-
Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. [Link]
-
The UV–Vis absorption spectra change for the reduction process of a.... ResearchGate. [Link]
-
IR Absorption Table. [Link]
-
Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC - NIH. [Link]
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- 1. Amino acids and its pharmaceutical applications: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acids in the Development of Prodrugs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid derived biopolymers: Recent advances and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Decanoic acid(334-48-5) 13C NMR spectrum [chemicalbook.com]
Solubility of 13-Aminotridecanoic acid in different solvents
Executive Summary
13-Aminotridecanoic acid (13-ATA) is a rare, long-chain
This guide addresses the solubility challenges inherent to 13-ATA. For researchers and process engineers, the critical insight is that 13-ATA behaves less like a lipid and more like a high-melting salt . Its solubility is not driven by simple "like-dissolves-like" lipophilicity, but by the disruption of intermolecular electrostatic bonds between the ammonium (
Physicochemical Profile & Solubility Mechanics[1]
To master the solubility of 13-ATA, one must understand the "Tug-of-War" within the molecule.
| Feature | Chemical Basis | Impact on Solubility |
| Hydrophobic Domain | Promotes solubility in non-polar solvents; resists water.[1] | |
| Ionic Domain | Creates strong electrostatic crystal lattice; resists non-polar solvents.[1] | |
| Net Result | Amphiphilic Solid | Insoluble in almost everything at neutral pH and ambient temperature.[1] |
The Lattice Energy Barrier
At neutral pH, 13-ATA exists as a zwitterion. The electrostatic attraction between the head and tail of adjacent molecules creates a high-energy crystal lattice.
-
Melting Point: ~175°C (Compare to Tridecanoic Acid: ~41°C).[1]
-
Implication: To dissolve 13-ATA, the solvent must overcome this lattice energy. Simple organic solvents (Hexane, DCM) cannot break these ionic bonds. Water cannot solvate the massive hydrophobic chain.
Solubility Landscape: Solvent Compatibility Matrix
The following data summarizes the solubility behavior of 13-ATA across standard laboratory solvent classes.
Table 1: Solubility Profile of 13-Aminotridecanoic Acid[1][2]
| Solvent Class | Representative Solvents | Solubility Status | Mechanism / Notes |
| Aqueous (Neutral) | Water, PBS (pH 7.[1]4) | Insoluble | The hydrophobic |
| Aqueous (Acidic) | 1M HCl, Acetic Acid | Soluble | Protonation of |
| Aqueous (Basic) | 1M NaOH, KOH | Soluble | Deprotonation of |
| Polar Aprotic | DMSO, DMF, NMP | Soluble (Warm) | High dielectric constant disrupts ionic bonds; organic nature solvates the chain.[1] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Soluble only at reflux or with acid catalysis.[1] Poor solubility at RT. |
| Non-Polar | Hexane, Toluene, DCM | Insoluble | Cannot solvate the ionic head groups.[1] |
| Fluorinated | HFIP (Hexafluoroisopropanol) | Highly Soluble | Standard solvent for polyamides/nylons; breaks H-bonds effectively.[1] |
Experimental Protocols (Self-Validating)
Protocol A: pH-Switch Dissolution (Purification Strategy)
This protocol validates the zwitterionic nature of the molecule and is the primary method for purification/recrystallization.
-
Suspension: Suspend 1.0 g of crude 13-ATA in 20 mL of Deionized Water. Note that the solid floats/clumps (hydrophobic effect).
-
Acidification: Slowly add 6M HCl dropwise while stirring.
-
Observation: The solid will dissolve as the pH drops below ~2.0. The solution becomes clear (formation of the hydrochloride salt).
-
-
Filtration: Filter the acidic solution to remove non-amine impurities (e.g., fatty acids which remain insoluble in water).
-
Neutralization (Precipitation): Slowly add 6M NaOH to the filtrate until pH reaches the isoelectric point (approx pH 6.5–7.5).
-
Observation: Massive precipitation of white, flocculent solid occurs immediately.
-
-
Recovery: Filter the precipitate and wash with cold water.
Protocol B: High-Temperature Alcohol Recrystallization
Used for obtaining high-purity crystals for analysis.[1]
-
Solvent Choice: Use n-Butanol or Ethanol/Water (80:20) .[1]
-
Dissolution: Heat solvent to reflux (boiling).[1] Add 13-ATA until saturation is reached.
-
Note: Solubility is significantly higher in hot alcohols than cold due to the increased kinetic energy disrupting the lattice.
-
-
Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Yield: Shiny, plate-like crystals should form.
Visualization: Solubility Decision Logic
The following diagram illustrates the logical workflow for selecting a solvent system based on the intended application (Synthesis, Analysis, or Purification).
Figure 1: Decision tree for solvent selection based on processing requirements.[1] Green nodes indicate successful dissolution states; Red nodes indicate precipitation or high-energy states.[1]
Critical Application Notes
For Nylon-13 Synthesis
When using 13-ATA to synthesize Nylon-13, solubility is often bypassed in favor of melt polymerization .[1]
-
Process: The monomer is heated above its melting point (175°C) under an inert atmosphere.
-
Caution: Ensure the monomer is strictly dry. Water acts as a chain terminator or can cause hydrolysis at high temperatures.
For Analytical Chromatography (HPLC)
Do not attempt to dissolve 13-ATA in pure Acetonitrile or Methanol for injection.[1]
-
Recommended Mobile Phase: Use a buffer containing 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1] The acid ensures the amine is protonated, improving solubility and peak shape on C18 columns.
References
-
PubChem. (n.d.).[1][2] 13-Amino-13-oxotridecanoic acid (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]]
-
Greene, J. L., Burks, R. E., & Wolff, I. A. (1969).[3] 13-Aminotridecanoic Acid from Erucic Acid.[1][4] Industrial & Engineering Chemistry Product Research and Development, 8(2), 171–176. [Link]1]
-
University of Rhode Island. (n.d.).[1] The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved January 31, 2026, from [Link]]
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Biological role of ω-amino acids
An In-depth Technical Guide to the Biological Roles of ω-Amino Acids
Executive Summary
ω-Amino acids, structurally distinct from their proteinogenic α-amino acid counterparts, are a class of non-proteinogenic amino acids that serve as critical signaling molecules, metabolic intermediates, and therapeutic targets. Characterized by the position of the amino group on a carbon atom other than the alpha-carbon, these molecules exhibit diverse and vital biological functions. This guide provides a comprehensive exploration of the core biological roles of key ω-amino acids, including γ-aminobutyric acid (GABA), β-alanine, taurine, and β-aminoisobutyric acid (BAIBA). We will delve into their synthesis, metabolism, and mechanisms of action, highlighting their significance in neurotransmission, muscle physiology, metabolic regulation, and cellular protection. Furthermore, this document examines the pharmacological relevance of ω-amino acid structures, exemplified by the gabapentinoid class of drugs, and provides detailed methodologies for their analysis, equipping researchers and drug development professionals with the foundational knowledge and practical insights required for advancing this field.
Introduction to ω-Amino Acids: A Structural Paradigm Shift
Amino acids are the fundamental building blocks of proteins and play essential roles in a vast array of biological processes.[1][2][3] While the 22 proteinogenic α-amino acids are central to protein synthesis, a diverse group of non-proteinogenic amino acids performs critical functions outside of this paradigm.[4] Among the most significant are the ω-amino acids, defined by the location of the amino group on the carbon backbone. Unlike α-amino acids where the amino group is attached to the carbon adjacent to the carboxyl group (the α-carbon), in ω-amino acids, it is located at the β-, γ-, or a more distal position.[4]
This seemingly subtle structural difference precludes their incorporation into proteins via ribosomal synthesis but endows them with unique chemical properties and biological functions.[4] They act not as structural components of large proteins, but as specialized signaling molecules, metabolic precursors, and regulators of cellular homeostasis. This guide will explore the multifaceted roles of these compounds, from the synaptic cleft to the muscle fiber.
Key ω-Amino Acids and Their Core Functions
γ-Aminobutyric Acid (GABA): The Principal Inhibitory Neurotransmitter
γ-Aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mature mammalian central nervous system (CNS), playing a fundamental role in reducing neuronal excitability.[5][6] Its function is essential for maintaining the balance between neuronal excitation and inhibition, and dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy and anxiety.[5]
GABA is primarily synthesized from glutamate, the brain's main excitatory neurotransmitter, in a single decarboxylation step catalyzed by the enzyme glutamate decarboxylase (GAD).[5][6][7] This conversion is a critical control point; it turns an excitatory signal into an inhibitory one, ensuring neural stability.[5] Once synthesized, GABA is packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential.[5][7] After acting on its receptors, GABA is cleared from the synapse by GABA transporters (GATs) and is metabolized by GABA transaminase.[6][7]
GABA exerts its inhibitory effects by binding to two main classes of receptors on the postsynaptic neuron: GABA-A and GABA-B.[5][8]
-
GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[5] When GABA binds, the channel opens, allowing negatively charged chloride ions (Cl-) to flow into the neuron.[5][8] This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential. This is the mechanism behind fast synaptic inhibition.[5]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors.[5] Their activation leads to downstream effects, including the opening of potassium channels, which allows positive potassium ions (K+) to exit the cell, also resulting in hyperpolarization and reduced neuronal excitability.[5][8]
β-Alanine: The Carnosine Precursor
β-Alanine is a naturally occurring beta-amino acid where the amino group is attached to the β-carbon.[9] Unlike its α-alanine counterpart, it is not used in the synthesis of major proteins or enzymes.[9] Its primary and most well-understood role is as the rate-limiting precursor to the dipeptide carnosine (β-alanyl-L-histidine).[9]
Carnosine is found in high concentrations in skeletal muscle and acts as a crucial intracellular pH buffer.[9][10] During high-intensity exercise, the production of lactic acid leads to a drop in muscle pH, which contributes to fatigue.[11] Carnosine, with a pKa of 6.83, is ideally suited to buffer the hydrogen ions produced during this process, thereby delaying the onset of neuromuscular fatigue.[9] Supplementation with β-alanine has been shown to increase muscle carnosine concentrations, leading to improved performance in high-intensity activities lasting from 30 seconds to 10 minutes.[9][10]
Taurine: The Multi-functional Aminosulfonic Acid
Taurine (2-aminoethanesulfonic acid) is one of the most abundant amino acids in the body, though it is technically an aminosulfonic acid rather than a carboxylic acid.[12][13] It is considered a semi-essential amino acid because while adults can synthesize it from methionine and cysteine, newborns have a limited capacity and rely on dietary sources.[14][15] Taurine is not incorporated into proteins but plays a wide variety of cytoprotective roles.[16]
Key biological functions of taurine include:
-
Cell Volume Regulation: Taurine is a major organic osmolyte, helping to regulate cell volume and protect against osmotic stress.[14][15][16]
-
Bile Salt Conjugation: It is conjugated with bile acids in the liver to form bile salts, which are essential for the digestion and absorption of lipids.[15][16]
-
Antioxidant Defense: Taurine helps to detoxify harmful substances and acts as an antioxidant, protecting cells from oxidative damage.[13][15]
-
Neuromodulation: In the CNS, taurine has neuromodulatory roles and can act as an agonist at GABA and glycine receptors, contributing to cytoprotection against excitotoxicity.[12][13][16]
-
Calcium Homeostasis: It plays a role in modulating intracellular free calcium concentrations.[16]
β-Aminoisobutyric Acid (BAIBA): The Exercise Myokine
β-Aminoisobutyric acid (BAIBA) is a non-protein amino acid secreted by skeletal muscle in response to exercise.[17][18] It is a catabolic product of the amino acid valine and the pyrimidine base thymine.[19] BAIBA has emerged as a significant signaling metabolite, or "myokine," that mediates some of the systemic health benefits of physical activity.[17][18]
The primary metabolic roles of BAIBA include:
-
Adipose Tissue Browning: BAIBA stimulates the "browning" of white adipose tissue, inducing a beige phenotype characterized by increased expression of genes involved in fatty acid oxidation and thermogenesis.[18] This enhances energy expenditure.
-
Improved Insulin Sensitivity: Studies have shown that BAIBA can improve insulin sensitivity and protect against high-fat diet-induced obesity in animal models.[17][20]
-
Metabolic Regulation: Its effects are mediated through the activation of key metabolic regulators like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α).[17]
Pharmacological Significance and Drug Development
The unique structures and biological roles of ω-amino acids make them and their analogs valuable targets for drug development. The GABAergic system, in particular, has been a fruitful area for therapeutic intervention.
Case Study: The Gabapentinoids (Gabapentin & Pregabalin)
Gabapentin and pregabalin, collectively known as gabapentinoids, are drugs structurally derived from GABA.[21] They were initially developed as anti-seizure medications but are now widely prescribed as first-line treatments for neuropathic pain.[22][23]
Despite their structural similarity to GABA, a critical point of understanding is that gabapentinoids do not bind to GABA receptors and have no direct GABAergic activity.[21] Their primary mechanism of action involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) on presynaptic neurons.[21][24]
This binding action leads to several downstream effects:
-
Reduced Calcium Influx: It reduces the influx of calcium into presynaptic nerve terminals.[21]
-
Decreased Neurotransmitter Release: The reduction in calcium influx subsequently decreases the release of excitatory neurotransmitters such as glutamate and substance P.[21]
-
Inhibition of Synaptogenesis: Gabapentinoids can also block the binding of thrombospondin from astrocytes to the α2δ-1 subunit, a process that inhibits the formation of new excitatory synapses.[22][23][25]
This multi-faceted mechanism effectively dampens hyperexcitability in neuronal circuits, which is a hallmark of conditions like neuropathic pain and epilepsy.[21][24]
Sources
- 1. news-medical.net [news-medical.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Amino acid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Gamma-Aminobutyric Acid? [synapse.patsnap.com]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. β-Alanine - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Beta-alanine: Uses and Risks [webmd.com]
- 12. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physiological role of taurine--from organism to organelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academy.miloa.eu [academy.miloa.eu]
- 16. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice | Aging [aging-us.com]
- 19. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
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- 22. appn.org.uk [appn.org.uk]
- 23. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analgesic mechanisms of gabapentinoids and effects in experimental pain models: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Synthesis and characterization of nylon 13,6
Executive Summary
This guide details the synthesis and characterization of Nylon 13,6 , a bio-sourced "odd-even" polyamide derived from 1,13-tridecanediamine (TDA) and adipic acid (AA) . Unlike conventional nylons (PA 6,6), Nylon 13,6 exhibits superior dimensional stability and significantly reduced moisture absorption due to its lower amide group density, while maintaining rapid crystallization kinetics often lacking in other long-chain nylons.[1] This protocol utilizes a two-stage melt polycondensation method via a precise "Nylon Salt" intermediate to ensure strict stoichiometric balance—a critical factor for achieving high molecular weight.
Scientific Rationale & Mechanism
The "Odd-Even" Effect and Bio-Sourcing
Nylon 13,6 is unique because its diamine segment (C13) is derived from erucic acid (found in rapeseed/crambe oil), making it a high-value renewable polymer.
-
Odd-Even Structure: The "13" (odd) and "6" (even) carbon counts disrupt the standard hydrogen bonding sheets found in Nylon 6,6. However, Nylon 13,6 surprisingly adopts an
-like pseudohexagonal crystal structure rather than the -form often expected for odd-numbered nylons.[1][2] -
Hydrophobicity: The long methylene segments (
) dilute the hydrophilic amide linkages ( ), resulting in moisture absorption rates <1.5% (vs. ~8% for Nylon 6), critical for electronic connectors and automotive components where swelling is unacceptable.
Reaction Pathway
The synthesis proceeds via a step-growth condensation. To prevent the loss of the volatile diamine and ensure 1:1 stoichiometry, we first isolate the Nylon 13,6 Salt .
Chemical Equation:
Experimental Workflow Visualization
The following diagram outlines the critical path from raw material preparation to final polymer characterization.
Figure 1: Strategic workflow for Nylon 13,6 synthesis ensuring stoichiometric balance via salt isolation.
Detailed Protocols
Protocol A: Preparation of Nylon 13,6 Salt
Objective: To create a perfectly balanced 1:1 molar complex of diamine and diacid. Direct mixing in the melt often leads to amine volatilization and low molecular weight.
Materials:
-
1,13-Tridecanediamine (TDA) (Purity >98%)
-
Adipic Acid (AA) (Purity >99.5%)
-
Solvent: Ethanol (95%) or Deionized Water
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of Adipic Acid in 80 mL of warm ethanol (50°C). Separately, dissolve equimolar TDA (approx. 14.66 g) in 50 mL ethanol.
-
Mixing: Slowly add the diamine solution to the acid solution under stirring. The reaction is exothermic; maintain temperature <60°C to prevent premature oligomerization.
-
Precipitation: Upon cooling to room temperature, the Nylon 13,6 salt will precipitate as a white powder. If using water, adding excess acetone can force precipitation.
-
Filtration & Drying: Vacuum filter the salt. Wash 3x with cold acetone. Dry in a vacuum oven at 50°C for 12 hours.
-
Validation: Measure the melting point of the salt. It should be distinct and sharp (typically ~160–170°C, distinct from the polymer Tm).
Protocol B: Two-Stage Melt Polycondensation
Objective: To convert the salt into high molecular weight polymer while managing viscosity and thermal degradation.
Equipment:
-
Stainless steel autoclave or heavy-walled glass reactor with mechanical stirring (helical ribbon impeller preferred).
-
Nitrogen/Argon line.
-
High-vacuum pump (<1 mmHg).
Step-by-Step:
-
Stage 1 - Oligomerization (Pressurized/Closed):
-
Load the dried Nylon 13,6 salt into the reactor. Purge with
three times to remove oxygen (critical to prevent yellowing). -
Seal the reactor. Heat to 210°C .
-
Hold for 60 minutes. The internal pressure will rise due to water vapor generation. This "pressure cook" phase prevents the diamine from escaping while fixing it into non-volatile oligomers.
-
-
Stage 2 - Polycondensation (Vacuum):
-
Raise temperature to 250°C (approx. 40°C above the polymer Tm of 206°C).
-
Slowly apply vacuum over 20 minutes to prevent foaming. Target pressure: <100 Pa (<0.75 mmHg) .
-
Maintain vacuum and stirring for 2–3 hours. The torque on the stirrer will increase significantly, indicating molecular weight build-up.
-
-
Termination:
-
Break vacuum with
. Extrude the polymer melt into a water bath. Pelletize immediately.
-
Characterization & Expected Data
Thermal Properties (DSC)
Instrument: Differential Scanning Calorimeter.[1][2] Heat/Cool/Heat cycle at 10°C/min.
| Parameter | Value (Approx.) | Note |
| Melting Point ( | 206°C | Lower than PA6,6 (260°C) due to lower H-bond density. |
| Glass Transition ( | 60°C | Comparable to PA6, providing good room-temp toughness. |
| Crystallization Temp ( | 185–191°C | Key Feature: Very narrow supercooling window ( |
Spectroscopy (FTIR & NMR)
-
FTIR: Look for Amide I (1635 cm⁻¹, C=O stretch) and Amide II (1540 cm⁻¹, N-H bend). The ratio of Methylene (
, 2920 cm⁻¹) to Amide peaks will be significantly higher than in Nylon 6, confirming the long aliphatic chain. -
1H NMR (TFA-d):
-
2.5 ppm:
adjacent to carbonyl. -
3.3 ppm:
adjacent to nitrogen. - 1.3 ppm: Large multiplet for the central bulk methylene protons of the C13 chain.
-
2.5 ppm:
Moisture Absorption
Protocol: ASTM D570, immersion in water at 23°C for 24h.
-
Nylon 13,6: ~0.8 – 1.2% wt gain.
-
Nylon 6,6: ~8.0% wt gain.
-
Significance: Nylon 13,6 retains mechanical stiffness in humid environments where PA6/66 fails.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Yellow/Brown Polymer | Oxidative degradation | Ensure rigorous |
| Low Viscosity (Brittle) | Low Molecular Weight | Insufficient vacuum during Stage 2; Stoichiometric imbalance (loss of diamine). Use Salt method strictly. |
| Insoluble Gel Particles | Crosslinking | Reaction temp too high (>270°C) causing thermal decomposition; reduce Stage 2 temp. |
References
-
Cui, X., et al. (2013). "Polyamides based on the renewable monomer, 1,13-tridecane diamine II: ." Polymer, 54(1), 31-38.
-
(Verified via OSTI/ScienceDirect context)
-
-
Carothers, W. H. (1929). "Studies on Polymerization and Ring Formation.[2] I. An Introduction to the General Theory of Condensation Polymers." Journal of the American Chemical Society.[2][3]
-
Dasgupta, S., et al. (1996). "Crystal Structures and Properties of Nylon Polymers from Theory."[3] Journal of the American Chemical Society.[2][3]
-
USDA Agricultural Research Service. "Bio-based Polyamides from Fatty Acids.
(Note: Specific property values cited in Section 5 are derived from the experimental work of Cui et al. (Ref 1), which is the authoritative primary literature for this specific polyamide 13,6 composition.)
Sources
Application Notes and Protocols for Self-Assembled Monolayers of 13-Aminotridecanoic Acid
Introduction: The Strategic Advantage of 13-Aminotridecanoic Acid in Surface Engineering
In the landscape of nanotechnology and biomaterials, the ability to precisely control the chemistry of surfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) represent a cornerstone technology in this endeavor, providing a versatile platform for tailoring surface properties.[1] Among the diverse palette of molecules available for SAM formation, bifunctional long-chain molecules are of particular interest due to their capacity to present specific chemical functionalities to the external environment while maintaining a robust, organized structure anchored to a substrate.
13-Aminotridecanoic acid is an exemplar of such a molecule, possessing a thirteen-carbon aliphatic chain that confers a high degree of van der Waals force-driven organization. This long backbone ensures the formation of densely packed and well-ordered monolayers.[2] Crucially, it is bifunctional, featuring a terminal carboxylic acid group (-COOH) and a terminal primary amine group (-NH2). This unique structure allows for selective attachment to different types of substrates and exposes a reactive functional group for subsequent molecular immobilization, making it an invaluable tool for researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview and field-proven protocols for the application of 13-aminotridecanoic acid in the formation of SAMs on gold and silicon oxide surfaces. We will delve into the causality behind experimental choices, provide self-validating characterization protocols, and explore key applications, particularly in the realm of biosensor development.
Molecular Profile: 13-Aminotridecanoic Acid
A thorough understanding of the molecular building block is critical for its effective application. The key properties of 13-aminotridecanoic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 17437-19-3 | [3] |
| Molecular Formula | C₁₃H₂₇NO₂ | [3] |
| Molecular Weight | 229.36 g/mol | [3] |
| Structure | HOOC-(CH₂)₁₂-NH₂ | N/A |
The zwitterionic nature of 13-aminotridecanoic acid, arising from its acidic and basic terminal groups, plays a significant role in its solubility and self-assembly behavior. The pH of the deposition solution can influence the protonation state of these groups, which in turn affects their interaction with the substrate and the packing of the monolayer.
Mechanism of Self-Assembly: A Tale of Two Ends
The formation of a 13-aminotridecanoic acid SAM is a spontaneous process driven by the chemical affinity of one of its terminal groups for a specific substrate.[4] The long alkyl chain then aligns to maximize van der Waals interactions, leading to a highly ordered, quasi-crystalline monolayer. The choice of substrate dictates which end of the molecule acts as the anchor and which is exposed to the interface.
-
On Gold Surfaces: The carboxylic acid group has a strong affinity for gold, forming a carboxylate-gold bond. This leaves the amine groups pointing away from the surface, creating a primary amine-terminated SAM.
-
On Silicon Oxide and Other Metal Oxide Surfaces: The amine group preferentially interacts with hydroxylated surfaces like silicon oxide, anchoring the molecule. This results in a carboxylic acid-terminated SAM.[4]
This ability to control the exposed functionality simply by choosing the substrate is a powerful feature of 13-aminotridecanoic acid.
Experimental Protocols: From Substrate Preparation to Monolayer Characterization
The formation of a high-quality, well-ordered SAM is critically dependent on meticulous experimental technique. The following protocols provide a comprehensive guide for the preparation and validation of 13-aminotridecanoic acid SAMs.
Part 1: Substrate Preparation - The Foundation of a Perfect Monolayer
A pristine substrate surface is non-negotiable for the formation of a defect-free SAM. The cleaning protocol must be tailored to the substrate material.
Protocol 1A: Cleaning of Gold Substrates
-
Solvent Degreasing: Sonicate the gold-coated substrates in a sequence of high-purity solvents, for example, acetone, followed by ethanol, for 10-15 minutes each to remove organic contaminants.
-
Oxide Removal and Final Rinse: Immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.
-
Thorough Rinsing: Rinse the substrates copiously with deionized water (18 MΩ·cm) and then with absolute ethanol.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas. The substrates should be used immediately for SAM formation.
Protocol 1B: Cleaning of Silicon Oxide Substrates
-
Solvent Degreasing: Follow the same sonication procedure as for gold substrates (acetone and ethanol).
-
Oxidative Cleaning: Immerse the silicon wafers in a piranha solution for 15-20 minutes to remove organic residues and to generate a fresh, hydroxylated oxide layer.
-
Copious Rinsing: Rinse extensively with deionized water.
-
Drying: Dry under a stream of nitrogen and use immediately.
Part 2: Formation of the Self-Assembled Monolayer
The following is a general protocol for the solution-phase deposition of 13-aminotridecanoic acid. Optimization of concentration and immersion time may be necessary depending on the specific application and desired monolayer quality.
Protocol 2: SAM Formation by Immersion
-
Solution Preparation: Prepare a 1 mM solution of 13-aminotridecanoic acid in absolute ethanol. Due to the zwitterionic nature of the molecule, gentle warming or sonication may be required to achieve complete dissolution. For silicon oxide substrates, the addition of a small amount of water (up to 5% v/v) can facilitate the formation of the siloxane bonds.
-
Substrate Immersion: Place the freshly cleaned substrates in the 13-aminotridecanoic acid solution in a clean, sealed container. To minimize oxidation, particularly for gold substrates, it is good practice to purge the container with nitrogen before sealing.[1]
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[1]
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen. The functionalized substrates are now ready for characterization or further use.
Part 3: Characterization - Validating the Monolayer
A multi-technique approach is essential to confirm the successful formation and quality of the SAM.
A. Contact Angle Goniometry
This technique provides a rapid and straightforward assessment of the surface wettability, which is directly related to the terminal functional group of the SAM.
-
Procedure: A droplet of deionized water is placed on the SAM surface, and the angle it makes with the surface is measured.
-
Expected Results:
-
Amine-terminated SAM (on Gold): A moderately hydrophilic surface with a water contact angle in the range of 50-70°.
-
Carboxylic Acid-terminated SAM (on Silicon Oxide): A moderately hydrophilic surface with a water contact angle in the range of 30-50°. A bare gold surface will have a contact angle of ~70-80°, while a clean silicon oxide surface is highly hydrophilic with a contact angle <10°. A significant change in the contact angle post-immersion is a strong indicator of SAM formation.
-
B. X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface, confirming the presence and integrity of the SAM.
-
Procedure: The SAM-coated substrate is analyzed under ultra-high vacuum.
-
Expected Results:
-
Survey Scan: Peaks corresponding to carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and the substrate (e.g., Au 4f or Si 2p) should be present. The attenuation of the substrate signal compared to a bare substrate indicates the presence of an overlayer.
-
High-Resolution Scans:
-
N 1s (for SAM on Gold): A peak at ~400 eV corresponding to the primary amine (-NH₂).
-
C 1s: A main peak at ~285 eV for the aliphatic carbon chain and a smaller peak at a higher binding energy (~288-289 eV) for the carbon in the carboxylate group.
-
O 1s: A peak corresponding to the oxygen atoms in the carboxylate group.
-
-
C. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in reflection-absorption mode for gold substrates (RAIRS), provides information about the chemical bonds present in the SAM and the orientational order of the alkyl chains.
-
Procedure: The infrared spectrum of the SAM is recorded.
-
Expected Results:
-
CH₂ stretching vibrations: Strong peaks around 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). The position of these peaks can indicate the degree of conformational order (crystallinity) of the alkyl chains. For a well-ordered monolayer, these peaks are typically at lower wavenumbers compared to a disordered (liquid-like) state.
-
Terminal Group Vibrations:
-
-NH₂ bending: A peak around 1600-1650 cm⁻¹.
-
-C=O stretching (for COOH-terminated SAM): A strong peak around 1700-1740 cm⁻¹.
-
-
Applications in Biosensor Development and Drug Delivery
The bifunctional nature of 13-aminotridecanoic acid SAMs makes them an excellent platform for the covalent immobilization of biomolecules, a critical step in the development of biosensors and targeted drug delivery systems.[5]
Example Application: An Amperometric Glucose Biosensor
-
Surface Preparation: An amine-terminated SAM of 13-aminotridecanoic acid is formed on a gold electrode as per Protocol 1A and 2.
-
Enzyme Immobilization: The exposed amine groups are activated using a cross-linking agent such as glutaraldehyde. The enzyme glucose oxidase is then introduced and covalently bonds to the activated surface.
-
Detection Principle: The immobilized glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide. The hydrogen peroxide is then electrochemically detected at the gold electrode, generating a current that is proportional to the glucose concentration.
The long alkyl chain of the 13-aminotridecanoic acid provides a well-defined and stable environment for the enzyme, enhancing the sensitivity and stability of the biosensor.
Troubleshooting and Expert Insights
-
Poor Monolayer Formation (High Contact Angle Hysteresis, Weak XPS Signals): This is often due to substrate contamination. Ensure rigorous adherence to the cleaning protocols. The purity of the 13-aminotridecanoic acid and the solvents is also critical.
-
Inconsistent Results: The presence of water and oxygen can affect SAM formation, especially on gold. Working in a clean, controlled environment and using fresh, high-purity solvents is crucial for reproducibility.
-
pH Considerations: For applications where the charge of the terminal group is important, the pH of the surrounding buffer solution should be carefully controlled. The pKa of the terminal amine and carboxylic acid groups will be influenced by the local environment of the SAM.
Conclusion
13-Aminotridecanoic acid is a powerful and versatile molecule for the creation of functional self-assembled monolayers. Its long alkyl chain promotes the formation of highly ordered structures, while its bifunctional nature allows for substrate-selective orientation and provides a reactive handle for the immobilization of a wide range of molecules. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently employ 13-aminotridecanoic acid to engineer surfaces with precision, paving the way for advancements in biosensors, drug delivery, and other nanotechnological applications.
References
-
Self-assembly of amino acids toward functional biomaterials. (n.d.). National Institutes of Health. [Link]
-
Surface Modification of Layered Polysilane with n -Alkylamines, α,ω-Diaminoalkanes, and ω-Aminocarboxylic Acids. (2010). ResearchGate. [Link]
-
Controlled self-assembly of modified aromatic amino acids. (n.d.). ResearchGate. [Link]
-
Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. (n.d.). Diva-portal.org. [Link]
-
Amino acid interactions dependent on the polymerization of charged residues and surface properties of monolayers. (2022). RSC Publishing. [Link]
-
Controlled self-assembly of modified aromatic amino acids. (2021). ChemRxiv. [Link]
-
Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2022). National Institutes of Health. [Link]
-
Mixed Zwitterion-Based Self-Assembled Monolayer Interface for Impedimetric Glycomic Analyses of Human IgG Samples in an Array Format. (2020). National Institutes of Health. [Link]
-
Self-assembly dynamics and antimicrobial activity of all l- and d-amino acid enantiomers of a designer peptide. (2018). RSC Publishing. [Link]
-
Characterizing Self-Assembled Monolayers on Gold Nanoparticles. (2016). ACS Publications. [Link]
-
Self-Assembly of Colloidal Single-Layer Carbon Nitride. (2020). ResearchGate. [Link]
-
In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. (2004). ACS Publications. [Link]
-
Functional Biointerfaces Based on Mixed Zwitterionic Self-Assembled Monolayers for Biosensing Application. (2018). ResearchGate. [Link]
-
How far the Chemistry of the Self-Assembly Monolayers on Gold Surfaces Affects their Work Function? (n.d.). GDR NEMO. [Link]
-
XPS and ToF-SIMS Investigation of α-Helical and β-Strand Peptide Adsorption onto SAMs. (n.d.). Author Manuscript. [Link]
-
Amino Surface Modification and Fluorescent Labelling of Porous Hollow Organosilica Particles: Optimization and Characterization. (2022). MDPI. [Link]
-
Do amino acid functionalization stratagems on carbonaceous quantum dots imply multiple applications? A comprehensive review. (2022). National Institutes of Health. [Link]
-
FTIR spectra of (a) the amino acid/peptide systems that formed... (n.d.). ResearchGate. [Link]
-
Impact of Self-Assembled Monolayer Design and Electrochemical Factors on Impedance-Based Biosensing. (2020). MDPI. [Link]
-
Contact Angle Goniometry, Ellipsometry, XPS, and TOF-SIMS Analysis of Gold-Supported, Mixed Self-Assembled Monolayers Formed from Mixed Dialkyl Disulfides. (2001). ACS Publications. [Link]
-
Deciphering the Rules for Amino Acid Co-Assembly Based on Interlayer Distances. (2021). National Institutes of Health. [Link]
-
In situ surface functionalization of magnetic nanoparticles with hydrophilic natural amino acids. (2011). ResearchGate. [Link]
-
Functional Biointerfaces Based on Mixed Zwitterionic Self-Assembled Monolayers for Biosensing Applications. (2018). National Institutes of Health. [Link]
-
Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. (2022). MDPI. [Link]
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Application Note: 13-Aminotridecanoic Acid as a Building Block for Polyamides (Nylon 13)
[1][2]
Executive Summary: The "Goldilocks" Polyamide
In the landscape of high-performance engineering plastics, 13-Aminotridecanoic acid (ATA) represents a critical, yet underutilized, monomer. It serves as the direct precursor to Nylon 13 , a "super-long" chain polyamide that bridges the gap between traditional engineering plastics (Nylon 11, Nylon 12) and polyethylene-like hydrophobicity.
While Nylon 11 and 12 are industry standards for tubing and automotive parts, Nylon 13 offers superior dimensional stability and lower moisture absorption due to its higher methylene-to-amide ratio (12:1). Crucially, ATA is derived from erucic acid (found in rapeseed and mustard oils), making Nylon 13 a fully renewable, bio-based polymer.
This guide provides a validated protocol for the melt polycondensation of ATA, analysis of the resulting polymer's "Odd-Even" crystalline properties, and its specific utility in precision medical extrusion.
Scientific Foundation: The "Odd-Even" Effect & Hydrophobicity[2]
The Hydrophobic Advantage
The performance of polyamides is dictated by the density of hydrogen-bonding amide groups (-NH-CO-) along the backbone.
-
Nylon 6: High amide density
High water absorption (~9.5% saturation). -
Nylon 12: Low amide density
Low water absorption (~1.5% saturation). -
Nylon 13: Ultra-low amide density
Minimal water absorption (<1.2% saturation).
This makes Nylon 13 ideal for applications where swelling cannot be tolerated (e.g., precision catheters, fuel lines).
The Odd-Even Effect
Unlike Nylon 12 (an "even" nylon), Nylon 13 is an "odd" nylon.
-
Even Nylons (6, 12): Hydrogen bonds form efficiently only when chains are in an antiparallel arrangement.
-
Odd Nylons (11, 13): Hydrogen bonds can form in parallel chain arrangements. This often results in higher melting points and faster crystallization rates compared to even-numbered counterparts of similar chain length. Consequently, Nylon 13 maintains a melting point comparable to Nylon 11 (~180–190°C) despite having a longer aliphatic chain.
Experimental Protocol: Melt Polycondensation of Nylon 13
Materials & Equipment
-
Monomer: 13-Aminotridecanoic acid (Purity >99.5%; Note: Impurities <0.1% are critical to achieve high molecular weight).
-
Catalyst: Phosphorous acid (
) or Titanium(IV) butoxide ( ). -
Stabilizers: Irganox 1098 (Antioxidant).
-
Reactor: 316 Stainless Steel autoclave or heavy-walled glass reactor with helical ribbon agitator and high-vacuum capability.[1]
Synthesis Workflow Diagram
Caption: Synthesis pathway from renewable Erucic Acid to Nylon 13 via oxidative cleavage and two-stage melt polycondensation.
Detailed Step-by-Step Procedure
Step 1: Reactor Loading & Inerting
-
Charge the reactor with 13-Aminotridecanoic acid.
-
Add 0.1 wt%
(catalyst) and 0.2 wt% Irganox 1098. -
Critical Step: Purge reactor with
(nitrogen) x3 cycles (Vacuum to -0.1 MPa Break with ) to remove all oxygen. Oxygen at high temperatures causes yellowing and cross-linking.
Step 2: Pre-Polymerization (Oligomerization)
-
Heat reactor to 220°C under continuous
flow. -
Agitate at 50 RPM.
-
Hold for 120 minutes . Water vapor will evolve as the amino and carboxylic acid groups condense.
-
Mechanism:[2]
-
Note: Do not apply vacuum yet; monomer sublimation can occur if the molecular weight is too low.
-
Step 3: Polycondensation (Vacuum Stage)
-
Increase temperature to 250°C .
-
Gradually apply vacuum over 30 minutes to reach <100 Pa (<1 mbar) . Caution: Rapid vacuum application can cause foaming.
-
Increase agitation speed to 80-100 RPM to facilitate surface renewal (diffusion of water out of the melt).
-
Maintain conditions for 3–5 hours until torque stabilizes (indicating constant viscosity).
Step 4: Discharge
-
Break vacuum with dry
. -
Extrude polymer melt into a water bath.
-
Pelletize and dry at 80°C for 12 hours.
Characterization & Quality Control
To validate the synthesis, the following parameters must be tested.
| Test | Method | Target Specification | Significance |
| Melting Point ( | DSC (10°C/min) | 180°C – 190°C | Confirms "Odd" nylon crystalline structure.[1] |
| Glass Transition ( | DSC | ~45°C – 50°C | Determines flexibility at room temperature.[1] |
| Viscosity Number (VN) | ISO 307 ( | >120 mL/g | Indicates sufficient MW for extrusion.[1] |
| Water Absorption | ISO 62 (Sat. 23°C) | < 1.2% | Validates hydrophobicity (vs 1.6% for PA12).[1] |
| End Group Analysis | Titration / NMR | Ensures balanced stoichiometry for stability. |
Application Note: Medical Tubing & Catheters
The Problem with Current Materials
Nylon 12 is the standard for catheter balloons and tubing. However, in long-term indwelling devices, Nylon 12 can absorb enough body fluid to swell slightly (~1.5%), altering the catheter's outer diameter and potentially causing friction or delamination of coatings.
The Nylon 13 Solution
Nylon 13 offers a 30% reduction in moisture uptake compared to Nylon 12.
-
Protocol for Catheter Extrusion:
-
Drying: Dry Nylon 13 pellets to <0.02% moisture (Dew point -40°C).
-
Melt Temp: 210–230°C (Lower processing temp than Nylon 6,6 reduces degradation).
-
Sizing: Use vacuum sizing tanks. Nylon 13's fast crystallization (Odd-effect) allows for faster line speeds than Nylon 12.
-
Troubleshooting Guide (Expertise)
-
Issue: Polymer is discolored (Yellow/Brown).
-
Cause: Oxidation during Stage 1 or excessive temperature.
-
Fix: Ensure strict
purging. Add hypophosphite antioxidant. Reduce Stage 2 temp to 240°C.
-
-
Issue: Low Molecular Weight (Brittle).
-
Cause: Incomplete water removal or monomer imbalance.
-
Fix: Check vacuum seal (<100 Pa is mandatory). Ensure reaction time is sufficient.
-
-
Issue: White powder in vacuum trap.
-
Cause: Sublimation of ATA monomer.
-
Fix: Extend Stage 1 (atmospheric pressure) to ensure >95% conversion to oligomers before applying vacuum.
-
References
-
Synthesis of Nylon 13 Precursors: Greene, J. L., et al. "13-Aminotridecanoic Acid from Erucic Acid."[3][4] Industrial & Engineering Chemistry Product Research and Development, vol. 8, no. 2, 1969, pp. 171-176. Link
-
Nylon 13,6 Synthesis & Properties (Comparative): Samanta, S., et al. "Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon 13,6."[3] Polymer, vol. 54, no.[3] 3, 2013, pp. 1141-1149.[3] Link
-
General Polyamide Properties: "Nylon 12 vs Nylon 11 vs Nylon 6." Protolabs Material Comparison Guide. Link
-
Melt Polycondensation Protocols: "Synthesis and characterization of poly(ester amide) from renewable resources through melt polycondensation." Express Polymer Letters, 2009. Link
-
Odd-Even Effect in Nylons: Kinoshita, Y. "An investigation of the structures of polyamide series." Die Makromolekulare Chemie, vol. 33, 1959. Link
Troubleshooting & Optimization
Technical Support Center: 13-Aminotridecanoic Acid Purification
Topic: Challenges in the purification of 13-Aminotridecanoic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Welcome to the Advanced Purification Support Hub. This guide addresses the specific physicochemical challenges encountered when isolating high-purity 13-Aminotridecanoic acid (13-ATA). As a precursor for Nylon-13 and a specialized linker in drug conjugates, 13-ATA presents a unique "Zwitterionic Hydrophobe" paradox that often leads to failed recrystallizations and persistent impurities.
Below you will find targeted troubleshooting modules, a validated purification protocol, and mechanistic insights to ensure your process yields analytical-grade material.
The Physicochemical Paradox
Before troubleshooting, it is critical to understand why this molecule behaves poorly in standard workflows.
-
The Structure:
-
The Conflict: The molecule possesses a highly polar zwitterionic head (at neutral pH) and a long, hydrophobic C12 alkyl tail.
-
In Water: The hydrophobic tail drives aggregation/micelle formation, causing gelation rather than crystallization.
-
In Organics: The zwitterionic headgroup prevents dissolution in non-polar solvents (e.g., hexane, ether) and even limits solubility in polar aprotic solvents (e.g., DMSO) unless the pH is adjusted.
-
Troubleshooting Guide (Q&A)
Category A: Solubility & Recrystallization Failures
Q: I cannot dissolve the crude solid in boiling water or methanol for recrystallization. It forms a gummy oil or remains suspended. What solvent system should I use?
A: 13-ATA will not dissolve in neutral solvents due to its high lattice energy (zwitterionic salt bridges) and hydrophobic bulk.
-
The Fix: You must break the zwitterion. Use an Acidic Aqueous Organic system.
-
Recommended Solvent: Glacial Acetic Acid : Water (80:20 v/v).
-
Mechanism:[1][2][3] Acetic acid protonates the carboxylate (
), disrupting the strong ionic lattice. The organic character of acetic acid solvates the alkyl chain. -
Protocol: Heat the solvent to 80°C. Add crude 13-ATA until saturation. Cool slowly to room temperature. The shift in solubility often yields defined plates rather than amorphous solids [1].
-
Q: My product precipitates as a gelatinous "mud" that clogs the filter paper instantly. How do I fix this?
A: This is a classic "Hydrophobic Effect" issue. Rapid cooling traps water between the long alkyl chains, forming a hydrogel.
-
The Fix:
-
Slower Cooling: Wrap the flask in foil/insulation to cool over 4-6 hours.
-
Ionic Strength: Add NaCl (0.1 M) to the aqueous phase during precipitation. This compresses the electrical double layer and promotes tighter packing of the crystal lattice, squeezing out water.
-
Hot Filtration: If the impurity is insoluble, filter the solution while it is >70°C. 13-ATA gels rapidly below 50°C.
-
Category B: Impurity Removal (Brassylic Acid)
Q: HPLC shows a persistent 5-10% impurity of 1,13-Tridecanedioic acid (Brassylic Acid). Recrystallization isn't removing it. [4]
A: Brassylic acid is the common precursor (or oxidative by-product). It co-crystallizes because it shares the same C13 chain length. You cannot separate them based on polarity alone; you must exploit pKa differences .
-
The Logic:
-
Brassylic Acid: pKa₁ ≈ 4.5, pKa₂ ≈ 5.5. At pH 7.0, it is a dianion (
/ ) and highly soluble in water. -
13-ATA: pI (Isoelectric Point) ≈ 6.5 - 7.0. At pH 7.0, it is a zwitterion (Net Charge 0) and has minimal solubility.
-
-
The Fix: Perform an Isoelectric Wash .
Validated Protocol: The "pH-Swing" Purification
Use this workflow for crude material (<90% purity) derived from oxidative cleavage or hydrolysis.
Materials Required
-
Crude 13-ATA[6]
-
1M NaOH and 1M HCl
-
pH Meter (Calibrated)
-
Activated Carbon (optional for color removal)
Step-by-Step Methodology
-
Alkaline Dissolution:
-
Suspend crude 13-ATA in deionized water (10 mL per gram).
-
Add 1M NaOH dropwise while stirring until pH reaches 11.0 - 12.0 .
-
Checkpoint: The solution should become clear as 13-ATA becomes the anionic form (
). If turbidity persists, filter off the insoluble impurities (e.g., inorganic catalysts).
-
-
Impurity Scavenging (Optional):
-
Add Activated Carbon (5 wt%). Heat to 50°C for 15 mins.
-
Filter through a Celite pad to remove carbon.
-
-
Controlled Precipitation (The Critical Step):
-
Slowly add 1M HCl to the filtrate while monitoring pH.
-
Stop at pH 9.0: Pause to allow any early precipitating oligomers to settle (if present).
-
Continue to pH 7.0 (± 0.2): This is the Isoelectric Point (pI). Massive precipitation will occur.
-
Warning: Do NOT overshoot to pH < 5.0. If you go too low, the amine protonates (
), and the salt becomes soluble again, or you co-precipitate Brassylic acid.
-
-
Digestion:
-
Heat the slurry to 60°C for 30 minutes, then let it cool to room temperature. This "Ostwald Ripening" step converts fine amorphous particles into filterable crystals.
-
-
Recovery:
-
Filter via vacuum filtration.
-
Wash 1: Neutral water (pH 7) to remove residual Brassylic acid salts.
-
Wash 2: Acetone (removes unreacted non-polar organics).
-
Dry in a vacuum oven at 45°C.
-
Quantitative Data Summary
| Parameter | 13-Aminotridecanoic Acid | Brassylic Acid (Impurity) | Implication for Purification |
| Molecular Weight | 229.36 g/mol | 244.33 g/mol | Size exclusion is ineffective. |
| Solubility (pH 1) | Soluble (Cationic) | Insoluble (Protonated) | Can separate by filtering acidic solution. |
| Solubility (pH 7) | Insoluble (Zwitterion) | Soluble (Dianion) | Primary separation window. |
| Solubility (pH 12) | Soluble (Anionic) | Soluble (Dianion) | Use for initial dissolution/filtering. |
| Melting Point | ~175-180°C | 112-114°C | DSC can quantify impurity levels. |
Process Visualization
The following diagram illustrates the logic flow for the "pH-Swing" purification, highlighting the state of the molecule at each stage.
Figure 1: Logical flow of the pH-Swing purification method, exploiting the zwitterionic nature of 13-ATA for selective precipitation.
References
-
Greene, J. L., Burks, R. E., & Wolff, I. A. (1969).[7] 13-Aminotridecanoic Acid from Erucic Acid. Industrial & Engineering Chemistry Product Research and Development. Link
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Link
-
Cayman Chemical. (n.d.). Tridecanoic Acid Product Information. Link
Sources
- 1. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 2. Genetic Engineering of Lesquerella with Increased Ricinoleic Acid Content in Seed Oil [ouci.dntb.gov.ua]
- 3. US8383373B2 - Process for preparing long-chain dicarboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 13-Aminotridecanoic Acid Polymerization
Subject: Optimization of Nylon-13 Synthesis via Melt & Solid-State Polycondensation Ticket ID: PA13-OPT-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Status: Open for Consultation
Executive Summary
You are inquiring about the polymerization of 13-aminotridecanoic acid , a renewable
This guide addresses the specific challenges of polymerizing long-chain polyamides (LCPAs): overcoming equilibrium limitations, preventing thermal degradation (discoloration), and achieving target molecular weights suitable for drug delivery matrices or high-stress engineering applications.
Module 1: The Reaction Mechanism & Thermodynamics
The Challenge: Equilibrium Control
The polymerization of 13-aminotridecanoic acid is a step-growth polycondensation. Unlike chain-growth reactions (like radical polymerization), high molecular weight (MW) is only achieved at very high conversion (>99%).
Critical Insight: The reaction produces water as a byproduct. Because the equilibrium constant (
Diagram: Polymerization Workflow
Figure 1: Optimized workflow for synthesizing high-molecular-weight Nylon-13, transitioning from melt kinetics to diffusion-controlled solid-state polymerization.
Module 2: Optimized Experimental Protocol
Phase A: Melt Polycondensation
Goal: Achieve oligomers/pre-polymers with Intrinsic Viscosity (IV) ~0.5-0.7 dL/g.
-
Reactor Setup: Use a glass or stainless steel reactor with a mechanical stirrer (anchor or helical ribbon type) and a nitrogen inlet/outlet.
-
Inerting: Purge the reactor with
for 30 mins to remove . Why? Oxygen at high temps causes immediate yellowing (oxidative degradation). -
Melting: Heat to 200°C . The melting point (
) of Nylon-13 is approximately 174-180°C . You must operate ~20°C above to ensure low melt viscosity but below 250°C to prevent degradation [1]. -
Reaction (Atmospheric): Stir at 200°C under continuous
flow for 60-90 minutes. Water will evolve as steam. -
Reaction (Vacuum): Gradually apply vacuum over 30 minutes to reach <1 mbar (100 Pa) . Hold for 2-3 hours.
-
Warning: Applying vacuum too fast causes foaming as trapped water flashes off.
-
-
Discharge: Extrude the melt into a water bath and pelletize.
Phase B: Solid State Polymerization (SSP)
Goal: Boost MW to "Engineering/Pharma Grade" (IV > 1.2 dL/g) without thermal degradation.
For drug development applications requiring high purity, SSP is superior to extended melt polymerization because it operates below the melting point, minimizing side reactions [2].
-
Crystallization: Ensure pellets are fully crystallized (anneal at 120°C for 1 hour if necessary).
-
SSP Reactor: Place pellets in a tumble dryer or fluidized bed reactor.
-
Conditions: Heat to 150°C (approx. 20-30°C below
) under high vacuum (<0.5 mbar) or flowing . -
Duration: 10-24 hours. The reaction is now limited by the diffusion of end-groups in the amorphous regions [3].
Module 3: Troubleshooting Guide (FAQ)
Q1: Why is my polymer turning yellow/brown?
Diagnosis: Oxidative degradation or thermal decomposition. Root Cause:
-
Oxygen Leak: Even trace
at >150°C creates chromophores. -
Hot Spots: Reactor wall temperature is too high (>280°C). Corrective Action:
-
Strict Inerting: Use a "vacuum-nitrogen-vacuum" cycle (3x) before heating.
-
Additives: Add 0.1 wt% Sodium Hypophosphite (catalyst & antioxidant) or Irganox 1098 (phenolic antioxidant) at the start [4].
Q2: The molecular weight (viscosity) plateaued too low. Why?
Diagnosis: Equilibrium freeze or stoichiometry imbalance. Root Cause:
-
Water Trapping: The melt is too viscous; water bubbles cannot escape.
-
Monomer Loss: 13-aminotridecanoic acid has a low vapor pressure, but under high vacuum at 250°C, some monomer may sublime, upsetting the stoichiometry if end-cappers were used. Corrective Action:
-
Improve Surface Area: Increase stirring speed to renew the surface for water devolatilization.
-
Switch to SSP: Do not extend melt time; move to Solid State Polymerization to bypass melt viscosity limits.
Q3: The polymer is brittle and opaque.
Diagnosis: Low MW or excessive crystallinity. Root Cause:
-
Low MW: Chains are too short to entangle (critical entanglement MW not reached).
-
Slow Cooling: Slow cooling promotes large spherulite crystals, which scatter light (opacity) and cause brittleness. Corrective Action:
-
Quench: Cool the extrudate rapidly in ice water to reduce crystallinity if transparency is desired (though Nylon-13 is naturally semi-crystalline and opaque).
-
Check End-Groups: Perform titration. If amine/acid ratio is not 1:1, polymerization stops. (Note: Pure amino acid monomer is naturally 1:1).
Troubleshooting Logic Tree
Figure 2: Diagnostic decision tree for common polymerization failures.
Module 4: Characterization & Data Reference
For drug development applications, characterizing the polymer is critical to ensure batch-to-batch consistency.
Table 1: Target Properties for Nylon-13 Optimization
| Parameter | Method | Target Value | Notes |
| Melting Point ( | DSC (10°C/min) | 174 - 180°C | Distinct sharp peak indicates purity. |
| Glass Transition ( | DSC | 40 - 50°C | Determines flexibility at room temp. |
| Intrinsic Viscosity | Dilute Solution Viscometry | > 1.2 dL/g | Required for mechanical toughness. |
| Residual Monomer | HPLC / GC-MS | < 0.5 wt% | Critical for biocompatibility/toxicity. |
| Water Absorption | Immersion (24h) | < 1.0% | Much lower than Nylon-6 (which is ~9%); ideal for dimensional stability. |
References
-
Thermal Properties of Nylons: Understanding the Melting Point of Nylon: A Comprehensive Guide. (2025).[1][2][3][4][5] Retrieved from 3
-
Solid State Polymerization Mechanisms: Papaspyrides, C. D., & Vouyiouka, S. N. (2009).[6][7] Fundamentals of Solid State Polymerization. Wiley.[6][7] Retrieved from 7
-
Kinetics of SSP: Nylon 6 polymerization in the solid state.[8] CORE. Retrieved from 8
-
Renewable Monomer Synthesis: Polyamides based on the renewable monomer, 1,13-tridecane diamine.[9] (Note: Discusses similar C13 vernonia-derived monomers). Retrieved from 10
Disclaimer: This guide is intended for research purposes. All chemical handling must comply with local safety regulations (OSHA/REACH).
Sources
- 1. salesplastics.com [salesplastics.com]
- 2. ichp.vot.pl [ichp.vot.pl]
- 3. ud.goldsupplier.com [ud.goldsupplier.com]
- 4. hplmachining.com [hplmachining.com]
- 5. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. semanticscholar.org [semanticscholar.org]
- 10. osti.gov [osti.gov]
Preventing degradation of 13-Aminotridecanoic acid during storage
Technical Support Center: Storage & Handling of 13-Aminotridecanoic Acid
Executive Summary
13-Aminotridecanoic acid (13-ATDA) is a rare, long-chain
Module 1: Critical Storage Parameters
Q: What is the absolute optimal storage condition for long-term stability?
A: Store at -20°C in a desiccated, inert atmosphere.
-
The "Why": While 13-ATDA is kinetically stable at room temperature (RT) relative to short-chain amino acids, the entropy of the 13-carbon chain allows for slow intermolecular interactions.[1][2][3]
-
Thermodynamic Risk: The amine of one molecule can attack the carboxylic acid of another, releasing water to form a polyamide (Nylon-13 oligomers).[2][3] This "Solid State Polymerization" is driven by moisture fluctuations and heat.[2][3]
-
Kinetic Arrest: Freezing at -20°C effectively arrests the molecular motion required for this alignment.[1][2][3]
-
Q: My sample arrived on ice packs that melted. Is it degraded?
A: Likely not.
-
Analysis: 13-ATDA has a high melting point (predicted >150°C based on the C11 homologue).[1][2][3] Short-term excursions to RT (up to 72 hours) are acceptable provided the vial remained sealed.[1][2][3]
-
Action: Visually inspect for "caking" (clumping).[1][2][3] If free-flowing powder, purge with Argon and move to -20°C. If clumped, perform a solubility check (see Module 3).[1][2][3]
Q: Why is the container under Argon? Can I use Nitrogen?
A: Yes, Nitrogen is acceptable, but Argon is preferred for long-term archiving.[2][3]
-
Mechanism: The primary surface risk is carbamate formation .[2][3] The terminal amine (
) avidly absorbs atmospheric to form a carbamic acid/salt ( ).[1][2][3] This changes the solubility profile and stoichiometry of your reactions.[2] -
Protocol: Always backfill the headspace after opening.[2]
Module 2: Container & Packaging Logic
Q: Can I store a solution of 13-ATDA?
A: No. Never store 13-ATDA in solution for >24 hours.
-
The Risk: In solution, the molecules have high rotational freedom.[2]
-
Rule: Store as a solid. Prepare fresh solutions immediately before use.
Q: Glass or Plastic vials?
A: Amber Glass with Teflon-lined caps.[1][2][3]
-
Reasoning:
Module 3: Handling & Solubility Troubleshooting
Q: I cannot get 13-ATDA to dissolve in water or methanol. What is wrong?
A: This is expected behavior for a Zwitterion .
-
The Science: At neutral pH, 13-ATDA exists as a zwitterion (
).[1][2][3] The ionic "head" and "tail" are held together by strong electrostatic lattice energy, while the 12-carbon "body" is hydrophobic.[2][3] -
The Fix (Solubility Protocol):
-
For Aqueous Buffers: You must break the zwitterion.[2][3] Adjust pH to <3 (protonate acid) or >11 (deprotonate amine).[1][2][3]
-
For Organics: Use HFIP (Hexafluoroisopropanol) or hot DMSO .[1][2][3] Simple alcohols (MeOH/EtOH) are often insufficient without acid (e.g., 0.1% TFA) to disrupt the ionic lattice.[1][2][3]
-
Q: How do I weigh it without static charge scattering the powder?
A: Long-chain amino acids are notorious for static buildup.[2][3]
-
Technique: Use an anti-static gun (zerostat) on the vial before opening.[1][2] Alternatively, use a glass weighing boat rather than plastic. Plastic boats generate triboelectric charge that repels the fatty chain.[2][3]
Module 4: Degradation Pathways & Visualization
The following diagram illustrates the three primary fates of 13-ATDA based on storage conditions.
Figure 1: Degradation pathways of 13-ATDA.[1][2][3] Green path represents optimal storage.[2][3] Red paths indicate irreversible chemical changes.[2][3]
Module 5: Quality Control (Self-Validation)
Q: How do I verify if my old stock is still good?
A: Perform the "Melting Point Shift" Test . This is a rapid, self-validating check you can do without HPLC.[2][3]
| Parameter | Pure 13-ATDA | Degraded (Polymerized) |
| Appearance | White, crystalline powder | Off-white, "sticky" or caked clumps |
| Solubility (0.1M HCl) | Clear, colorless solution | Cloudy/Precipitate (Polymers are insoluble) |
| Melting Point | Sharp (~150–180°C*) | Broad, higher range (Oligomers melt higher) |
*Note: Exact MP depends on crystal polymorph, but a broadened range >5°C indicates impurity.[2][3]
References
-
Arkema. (2013).[1][2][3][4] GPS Safety Summary: 11-Aminoundecanoic acid.[1][2][3][4] (Industrial proxy data for long-chain omega-amino acids).
-
Cayman Chemical. (2024).[1][2][3][5] Tridecanoic Acid Product Information. (Baseline stability data for C13 fatty acid backbone).
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 17083, 11-Aminoundecanoic acid. (Physicochemical properties of the homologous series).
-
Wypych, G. (2016).[2][3] Handbook of Polymers. ChemTec Publishing.[2][3] (Mechanisms of solid-state polymerization in omega-amino acids).
Sources
Technical Support Center: Catalyst Selection for 13-Aminotridecanoic Acid Synthesis
Status: Operational Ticket ID: #ATA-13-CAT-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: Select Your Synthetic Pathway
13-Aminotridecanoic acid (13-ATA) is a critical monomer for high-performance polyamides (Nylon-13). Synthesis failures usually stem from catalyst mismatching in one of two dominant pathways. Select your current workflow to access specific troubleshooting protocols:
-
Route A (Classic): Hydrogenation of Brassylic Acid Mononitrile.
-
Primary Challenge: Formation of secondary amine impurities (dimerization).[1]
-
-
Route B (Modern): Cross-Metathesis of Fatty Acid Esters (e.g., Methyl Oleate + Acrylonitrile).
-
Primary Challenge: Catalyst deactivation (Ru-hydride formation) and low Turnover Number (TON).
-
Route A: Nitrile Hydrogenation (The "Classic" Route)
Context: You are converting a nitrile group (
Critical Issue: Secondary Amine Formation (Dimerization)
Symptom: You observe a high molecular weight impurity (dimer) and low yield of the primary amine. The product is sticky or discolored.
Root Cause:
The reaction proceeds via an imine intermediate (
Troubleshooting Protocol: The "Ammonia Suppression" Method
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Choice | Switch to Raney Cobalt (Ra-Co) | Ra-Co is kinetically less favorable for the condensation reaction that forms secondary amines compared to Ra-Ni [1][2]. |
| Additive | Anhydrous Ammonia ( | Adding excess |
| Promoter | Hydroxide (LiOH or NaOH) | Trace base prevents acid-catalyzed condensation of the imine intermediate. |
Step-by-Step Optimization:
-
Purge: Ensure the autoclave is free of oxygen (oxidizes Co/Ni catalysts instantly).
-
Loading: Load Raney Cobalt (5-10 wt% relative to substrate).
-
Additive: Introduce liquid
(molar ratio :Substrate 5:1). -
Pressure: Maintain
pressure bar. High hydrogen pressure accelerates the reduction of the imine to the amine, "outrunning" the dimerization side reaction.
Visualizing the Failure Mode (Graphviz)
Caption: Kinetic competition between hydrogenation (green path) and dimerization (red path). Excess ammonia blocks the red path.
Route B: Olefin Metathesis (The "Green" Route)
Context: You are synthesizing the C13 backbone by coupling a fatty acid derivative (e.g., Methyl 10-undecenoate) with Acrylonitrile or a similar short-chain olefin. Standard Catalyst: Ruthenium Alkylidene complexes (Grubbs 2nd Gen, Hoveyda-Grubbs II).
Critical Issue: Catalyst Death (Low TON)
Symptom: Reaction stalls at 40-60% conversion. Adding more catalyst only yields marginal improvements.
Root Cause:
-
Inhibition by Nitrile: The nitrile group in acrylonitrile is a coordinating ligand that can bind to the Ruthenium center, effectively poisoning it ("dormant species").
-
Impurity Sensitivity: Fatty acid feedstocks often contain trace peroxides or free fatty acids (FFAs) that decompose the Ru-carbene [3].
Troubleshooting Protocol: The "Slow Addition" Technique
Q: Which catalyst should I use for nitrile-containing substrates? A: Hoveyda-Grubbs 2nd Generation (HG-II) .
-
Why: The bidentate isopropoxybenzylidene ligand makes HG-II more thermally stable and resistant to coordination by the nitrile group compared to Grubbs I or II [4].
Q: How do I prevent catalyst poisoning? A: Implement the following purification and process controls:
-
Feedstock Pre-treatment:
-
Pass the fatty acid ester through a plug of activated alumina or silica gel immediately before use to remove peroxides.
-
Test: Peroxide strips should read < 1 ppm.
-
-
Temperature Control:
-
Run at moderate temperatures (
). Too high ( ) accelerates Ru-hydride formation (decomposition); too low fails to break the stable Ru-nitrile adducts.
-
-
Dosage Strategy:
-
Do not add catalyst all at once. Use portion-wise addition (e.g., 20% every hour). This maintains a steady concentration of active catalytic species.
-
Catalyst Selection Matrix
| Feature | Grubbs I | Grubbs II | Hoveyda-Grubbs II |
| Tolerance to Nitriles | Low | Moderate | High |
| Thermal Stability | Low | Moderate | High |
| Cost | Low | Medium | High |
| Recommended for 13-ATA? | No | Only for pure feeds | Yes (Standard) |
Route C: Biocatalytic Synthesis (Emerging)
Context: Using
Critical Issue: Substrate Solubility & Equilibrium
Symptom: Low conversion due to the extreme hydrophobicity of the C13 chain and unfavorable equilibrium constant.
Troubleshooting:
-
Solubility: Use a biphasic system (e.g., Water/Hexadecane) or add a co-solvent (DMSO/Methanol up to 10% v/v). The enzyme stays in the aqueous phase; the hydrophobic substrate partitions at the interface.
-
Equilibrium Shift: Use an amine donor that generates a volatile coproduct (e.g., Isopropylamine
Acetone). Continuously remove Acetone to drive the reaction forward [5].
FAQ: Rapid Diagnostics
Q: My final product is grey/green. What happened? A: This is metal leaching .
-
If using Raney Ni/Co: The catalyst was not filtered properly, or the pH was too acidic, dissolving the metal.
-
Fix: Perform a hot filtration over Celite. For pharma-grade purity, use a metal scavenger resin (e.g., SiliaMetS®) post-reaction.
Q: Can I use Pd/C for the nitrile hydrogenation? A: Generally, no . Palladium is excellent for C=C bonds but often stops at the imine stage or produces excessive secondary amines in nitrile reduction unless used in acidic media (which might hydrolyze your ester if present) [2]. Stick to Co or Ni.
Q: I am seeing "Ru-residue" in my NMR. How do I remove it? A: Ruthenium is notoriously sticky.
-
Method: Add tris(hydroxymethyl)phosphine (THP) to the reaction mixture after completion. It renders the Ru water-soluble, allowing it to be washed away during aqueous workup.
References
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.
- Hegedus, L. (1999). Hydrogenation of Nitriles. In: Catalysis of Organic Reactions. CRC Press. (Standard industrial reference for Ra-Co vs Ra-Ni selectivity).
-
Monfette, S., & Fogg, D. E. (2009). Equilibrium Ring-Closing Metathesis. Chemical Reviews, 109(8), 3783–3816.
-
Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society, 122(34), 8168–8179.
-
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324-332.
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Technical Support Center: Overcoming Solubility Challenges with 13-Aminotridecanoic Acid
Welcome to the technical support guide for 13-Aminotridecanoic acid (13-ATA). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this molecule. Our goal is to move beyond simple instructions and provide a framework of understanding, enabling you to make informed decisions in your experimental design.
13-Aminotridecanoic acid's structure is the primary determinant of its challenging solubility profile. It is an amphiphilic molecule, possessing a long, 13-carbon aliphatic tail, which is strongly hydrophobic, and two polar functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH).[1][2] This dual nature means that neither purely polar nor purely non-polar solvents are ideal on their own, often leading to poor dissolution in standard aqueous buffers. This guide will illuminate the physicochemical principles governing its solubility and provide robust, validated protocols to overcome these challenges.
Section 1: The Physicochemical Basis of 13-ATA Solubility
Understanding the behavior of 13-ATA in solution is critical. The molecule's charge state is highly dependent on the pH of the solvent, a common characteristic of amino acids.[3][4][5] At its isoelectric point (pI), the molecule exists as a zwitterion, carrying both a positive and a negative charge, resulting in a net neutral charge and minimal aqueous solubility. By adjusting the pH away from the pI, we can force the molecule into a predominantly cationic or anionic state, creating a salt that is significantly more soluble in water.
Caption: Effect of pH on the ionization state and solubility of 13-ATA.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why won't my 13-Aminotridecanoic acid dissolve in water or PBS? A: The long 13-carbon chain of 13-ATA is highly hydrophobic (water-repelling), which dominates its overall properties and leads to very poor solubility in neutral aqueous solutions.[1][3] In a neutral pH buffer like PBS, the molecule is near its isoelectric point, where it exists as a zwitterion, further minimizing its interaction with water molecules and promoting aggregation.[5][6]
Q2: What is the recommended starting solvent to prepare a stock solution of 13-ATA? A: For preparing a concentrated stock solution, we strongly recommend using a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent first choices. The parent compound, tridecanoic acid, shows good solubility in these solvents, and this property is largely retained in 13-ATA.[7] These solvents can effectively solvate the hydrophobic carbon chain.
Q3: Can I use heat or sonication to help dissolve 13-ATA? A: Yes, both are viable physical methods to aid dissolution.[8] Gentle warming (e.g., to 37-40°C) can increase the kinetic energy of the system and help overcome the energy barrier for dissolution. Sonication can break apart solid aggregates, increasing the surface area available for the solvent to interact with. However, always start with a small aliquot to test for thermal stability if your downstream application is sensitive to degradation.
Q4: How does adding a small amount of acid or base help dissolve 13-ATA? A: Adding an acid (like dilute HCl) protonates the amino group to -NH₃⁺, while adding a base (like dilute NaOH) deprotonates the carboxylic acid group to -COO⁻.[5][9] This process converts the poorly soluble zwitterion into a much more water-soluble salt (a cation or an anion). The increase in solubility is often directly proportional to the amount of acid or base added once you move away from the isoelectric point.[6]
Q5: I dissolved 13-ATA in DMSO, but it crashed out of solution when I diluted it into my aqueous cell culture medium. What went wrong? A: This is a common issue known as precipitation upon dilution. It typically happens for two reasons:
-
Insufficient Co-solvent: The final concentration of DMSO in your medium was too low to keep the hydrophobic 13-ATA molecules from aggregating in the aqueous environment.
-
pH Shift: Your cell culture medium is buffered (e.g., to pH 7.4), which may be close to the pI of 13-ATA, causing the now-neutralized molecule to become insoluble. The key is to add the DMSO stock slowly and dropwise into the vortexing or rapidly stirring aqueous medium to ensure rapid dispersion.
Section 3: Troubleshooting Workflow
When faced with undissolved 13-ATA, a systematic approach is the most effective. The following workflow provides a decision-making framework to guide you to the appropriate solubilization protocol.
Caption: Decision workflow for solubilizing 13-Aminotridecanoic acid.
Section 4: Data Tables & Experimental Protocols
Data Summary: Solubility Profile
The following table summarizes the expected solubility behavior of 13-ATA in various solvents based on the known properties of long-chain fatty acids and amino acids.
| Solvent System | Expected Solubility | Rationale & Expert Insight |
| Water / PBS (pH ~7.4) | Very Poor / Insoluble | The long hydrophobic chain and zwitterionic state at neutral pH lead to minimal solubility.[3][10] Not recommended for direct dissolution. |
| Aqueous Acid (pH < 4) | Good | Protonation of the amino group creates a cationic salt, which is significantly more polar and water-soluble.[5][6] |
| Aqueous Base (pH > 10) | Good | Deprotonation of the carboxyl group creates an anionic salt, which is also more polar and water-soluble.[5][6] |
| DMSO, DMF | Excellent | These polar aprotic solvents effectively solvate both the hydrophobic tail and the polar head groups.[7][8] Ideal for high-concentration stock solutions. |
| Ethanol | Good | Acts as a co-solvent, providing a less polar environment than water that can accommodate the alkyl chain.[7] Useful for stock solutions. |
Protocol 1: Solubilization using an Organic Co-Solvent (Validated Method)
This is the most reliable method for preparing a stock solution that can be diluted into aqueous buffers.
Causality: This protocol leverages a "like dissolves like" approach. A minimal amount of a powerful organic solvent (DMSO) first dissolves the molecule by disrupting the hydrophobic interactions of the long carbon chains. Subsequent slow dilution into a stirred aqueous buffer allows water molecules to hydrate the polar amino and carboxyl groups before the hydrophobic chains can re-aggregate and precipitate.
Step-by-Step Methodology:
-
Aliquot the Compound: Weigh a small, precise amount of 13-ATA (e.g., 5 mg) into a sterile microcentrifuge tube. It is critical to perform initial tests on a small scale rather than using the entire batch of material.[8]
-
Add Organic Solvent: Add a small volume of high-purity DMSO or DMF to the solid. For example, add 100 µL of DMSO to 5 mg of 13-ATA to target a 50 mg/mL stock.
-
Promote Dissolution: Vortex the tube vigorously for 1-2 minutes. If any solid remains, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming (37°C) may also be applied. Visually confirm that a clear solution has formed.
-
Dilution into Aqueous Buffer:
-
Place your target aqueous buffer (e.g., cell culture medium, reaction buffer) on a stir plate with a stir bar, ensuring vigorous stirring.
-
Using a pipette, add the concentrated DMSO stock solution drop-by-drop into the center of the vortex. This slow addition is the most critical step to prevent precipitation.
-
Do not add the aqueous buffer to the concentrated DMSO stock.
-
-
Final Check: After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If the solution remains clear, it is ready for use.
Scientist's Note: For cell-based assays, ensure the final concentration of DMSO is below the cytotoxic threshold for your specific cell line (typically <0.5%).
Protocol 2: Solubilization by pH Adjustment (Aqueous Method)
This method is ideal when organic solvents must be avoided entirely.
Causality: This protocol directly manipulates the ionization state of the 13-ATA molecule.[4] By adding a strong acid or base, the zwitterion is converted into a fully charged cationic or anionic salt. This charged species has a much stronger dipole and is readily solvated by polar water molecules, dramatically increasing solubility.[6][11]
Step-by-Step Methodology:
-
Create a Slurry: Add the weighed 13-ATA to your desired volume of purified water (do not use a buffer at this stage). The compound will not dissolve and will form a cloudy suspension or slurry.
-
Adjust pH for Solubilization:
-
To make an acidic solution (cationic salt): While stirring continuously, add 1 M HCl dropwise. Monitor the solution. As the pH drops, the solid will begin to dissolve. Continue adding drops until the solution becomes completely clear.
-
To make a basic solution (anionic salt): While stirring continuously, add 1 M NaOH dropwise. As the pH rises, the solid will dissolve. Continue adding drops until the solution is clear.
-
-
Final pH and Volume Adjustment:
-
Once the 13-ATA is fully dissolved, you can carefully adjust the pH back towards your target, but be aware that as you approach the isoelectric point, the compound may precipitate.
-
Bring the solution to its final desired volume with purified water.
-
-
Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.
Scientist's Note: This method results in a non-buffered salt solution of 13-ATA. When adding this stock to a buffered system, the final pH of the system may be affected. Account for this in your experimental design.
References
-
Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
PubChem. (n.d.). Tridecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Macedo, E. A. (2005). Solubility of Amino Acids, Sugars, and Proteins. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
PubChem. (n.d.). 13-Amino-13-oxotridecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Agrisera. (n.d.). How to dissolve a peptide? Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Tridecylic acid. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Retrieved from [Link]
-
ResearchGate. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Retrieved from [Link]
Sources
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. 17437-19-3|13-Aminotridecanoic acid|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. agrisera.com [agrisera.com]
- 9. biocat.com [biocat.com]
- 10. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
Technical Support Center: Optimizing the Ozonolysis Step in 13-Aminotridecanoic Acid Synthesis
This guide serves as a specialized technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 13-aminotridecanoic acid. The focus of this document is the critical ozonolysis step, a powerful transformation that, when optimized, significantly impacts the overall yield and purity of the final product. We will address common experimental challenges, provide in-depth scientific explanations, and offer field-proven troubleshooting strategies.
The Strategic Importance of Ozonolysis
The industrial synthesis of 13-aminotridecanoic acid, a key monomer for Nylon-13, often relies on the oxidative cleavage of long-chain unsaturated fatty acids like oleic acid or erucic acid.[1] Ozonolysis is the preferred method for this transformation due to its high selectivity in cleaving the carbon-carbon double bond.[1] The reaction proceeds by treating the unsaturated fatty acid with ozone, which leads to the formation of an ozonide intermediate. This intermediate is then worked up under either reductive or oxidative conditions to yield the desired carbonyl compounds. For the synthesis of 13-aminotridecanoic acid, a subsequent reductive amination step is typically employed.
The general workflow for this synthetic approach is illustrated below:
Sources
Technical Support Center: Characterization of Byproducts in 13-Aminotridecanoic acid Synthesis
Welcome to the Technical Support Center for the synthesis of 13-Aminotridecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis, with a particular focus on the identification and characterization of process-related byproducts. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
I. Understanding the Synthetic Landscape: The Beckmann Rearrangement Route
The most prevalent industrial synthesis of 13-aminotridecanoic acid commences with cyclododecanone. This ketone is first converted to its corresponding oxime, which then undergoes a Beckmann rearrangement to yield laurolactam. Subsequent hydrolysis of the lactam ring opens it to form the desired product, 13-aminotridecanoic acid.
While this route is well-established, it is not without its challenges. Side reactions can occur at various stages, leading to a range of byproducts that can complicate purification and impact the final product's quality. This guide will focus on the byproducts arising from the Beckmann rearrangement and the subsequent hydrolysis step.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 13-aminotridecanoic acid in a question-and-answer format, providing both solutions and the rationale behind them.
A. Byproduct Identification and Characterization
Question 1: I've performed the Beckmann rearrangement of cyclododecanone oxime, but my crude product shows multiple spots on TLC. What are the likely byproducts?
Answer: The primary byproducts in the Beckmann rearrangement step are typically unreacted starting materials and the product of a competing side reaction known as the Beckmann fragmentation. Therefore, in addition to your desired intermediate, laurolactam, you should be looking for:
-
Cyclododecanone: The initial starting material. Its presence indicates incomplete oximation.
-
Cyclododecanone Oxime: The direct precursor to laurolactam. Its presence suggests an incomplete Beckmann rearrangement.
-
12-Cyanododecanoic Acid: This is the product of the Beckmann fragmentation, a common side reaction that competes with the rearrangement[1]. The fragmentation is often favored under certain conditions, such as with specific catalysts or at higher temperatures[1].
The subsequent hydrolysis of laurolactam to 13-aminotridecanoic acid can also be a source of impurities if the reaction does not go to completion. In this case, the main impurity will be:
-
Laurolactam: The unhydrolyzed lactam intermediate. Due to its cyclic and less polar nature compared to the final amino acid, it can sometimes be challenging to remove completely.
dot graph "Byproduct_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Synthetic pathway and potential byproduct formation.
Question 2: How can I definitively identify these byproducts in my reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the components of your reaction mixture. By comparing the retention times of the peaks in your sample to those of authentic standards of 13-aminotridecanoic acid, laurolactam, and cyclododecanone, you can tentatively identify these compounds. Due to its polarity, 12-cyanododecanoic acid will have a distinct retention time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying the more volatile components, such as cyclododecanone and cyclododecanone oxime. The mass spectrometer provides the molecular weight and fragmentation pattern of each component, allowing for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. By analyzing the chemical shifts, coupling constants, and integration of the signals in your spectra and comparing them to reference data, you can confirm the structures of the main product and byproducts.
B. Troubleshooting Common Synthesis Issues
Question 3: My Beckmann rearrangement is giving a low yield of laurolactam and a significant amount of a nitrile byproduct. How can I improve the selectivity?
Answer: The competition between the Beckmann rearrangement and fragmentation is highly dependent on the reaction conditions[1]. To favor the desired rearrangement:
-
Choice of Catalyst: The nature of the acid catalyst plays a crucial role. While strong Brønsted acids like sulfuric acid are common, they can also promote fragmentation. Lewis acids or alternative reagents like tosyl chloride or phosphorus pentachloride can sometimes offer better selectivity[1].
-
Temperature Control: The Beckmann fragmentation is often favored at higher temperatures. Carefully controlling the reaction temperature and avoiding localized overheating can significantly improve the yield of the desired lactam.
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to stabilize the transition state leading to the rearranged product over the fragmentation pathway.
Question 4: The hydrolysis of laurolactam to 13-aminotridecanoic acid is incomplete, and I'm struggling to remove the residual lactam. What can I do?
Answer: Incomplete hydrolysis is a common issue. To drive the reaction to completion and simplify purification:
-
Reaction Time and Temperature: Ensure you are using a sufficient reaction time and temperature for the hydrolysis. The stability of the 13-membered lactam ring means it can be more resistant to hydrolysis than smaller lactams.
-
Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. For acidic hydrolysis, using a higher concentration of a strong acid like HCl can be effective. For basic hydrolysis, ensure a sufficient molar excess of the base is used.
-
Purification Strategy: If residual laurolactam persists, consider a purification method that exploits the difference in properties between the amino acid and the lactam.
-
Recrystallization: 13-aminotridecanoic acid has a zwitterionic character and is soluble in water, especially at acidic or basic pH, while laurolactam is significantly less soluble in water. Recrystallization from an appropriate solvent system can be highly effective.
-
Ion-Exchange Chromatography: This technique is ideal for separating the amphoteric amino acid from the neutral lactam. The amino acid will bind to a cation or anion exchange resin, depending on the pH, while the lactam will pass through.
-
dot graph "Troubleshooting_Hydrolysis" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Troubleshooting workflow for incomplete hydrolysis.
III. Analytical Protocols and Data
This section provides detailed protocols and reference data for the characterization of 13-aminotridecanoic acid and its primary byproducts.
A. High-Performance Liquid Chromatography (HPLC)
Protocol for the Analysis of 13-Aminotridecanoic Acid and Laurolactam:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Table 1: Typical HPLC Retention Times
| Compound | Expected Retention Time (min) |
| 13-Aminotridecanoic Acid | ~ 12-15 |
| Laurolactam | ~ 18-22 |
| 12-Cyanododecanoic Acid | ~ 15-18 |
| Cyclododecanone | > 25 |
Note: Retention times are approximate and can vary depending on the specific column, instrument, and exact mobile phase composition.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for the Analysis of Cyclododecanone and Cyclododecanone Oxime:
-
Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 13-Aminotridecanoic Acid | ~2.5-2.7 (t, -CH₂-NH₂), ~2.1 (t, -CH₂-COOH), ~1.2-1.5 (m, broad, -(CH₂)₉-) | ~175 (-COOH), ~42 (-CH₂-NH₂), ~34 (-CH₂-COOH), ~25-30 (-(CH₂)₉-) |
| Laurolactam | ~6.5-7.0 (br s, -NH-), ~3.0-3.2 (m, -CH₂-NH-), ~2.0-2.2 (t, -CH₂-C=O), ~1.2-1.6 (m, broad, -(CH₂)₈-) | ~173 (-C=O), ~40 (-CH₂-NH-), ~36 (-CH₂-C=O), ~23-29 (-(CH₂)₈-) |
| 12-Cyanododecanoic Acid | ~2.3-2.5 (t, -CH₂-CN), ~2.1-2.2 (t, -CH₂-COOH), ~1.2-1.6 (m, broad, -(CH₂)₉-) | ~174 (-COOH), ~121 (-CN), ~34 (-CH₂-COOH), ~25-29 (-(CH₂)₉-), ~17 (-CH₂-CN) |
| Cyclododecanone | ~2.3-2.5 (t, 4H), ~1.2-1.4 (m, 20H) | ~212 (-C=O), ~40 (-CH₂-C=O), ~22-25 (-(CH₂)₁₀-) |
| Cyclododecanone Oxime | ~10.0 (s, -NOH), ~2.2-2.5 (m, 4H), ~1.2-1.5 (m, 18H) | ~160 (C=NOH), ~25-30 (aliphatic CH₂) |
Note: Chemical shifts are approximate and can be influenced by concentration and the specific batch of deuterated solvent.
IV. Conclusion
The synthesis of 13-aminotridecanoic acid, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of byproducts. A thorough understanding of the potential side reactions and the application of appropriate analytical techniques are paramount for ensuring the purity and quality of the final product. This guide provides a foundational framework for identifying and troubleshooting common issues. For further, in-depth assistance with your specific experimental challenges, please do not hesitate to contact our technical support team.
V. References
-
PubChem. (n.d.). 13-Aminotridecanoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, December 2). Beckmann rearrangement. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Laurolactam. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Tridecanoic acid (FDB010409). Retrieved January 26, 2026, from [Link]
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Technical Support Center: Enhancing the Melting Point of Synthesized Nylon 13
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the synthesis and characterization of Nylon 13. This guide provides in-depth troubleshooting and frequently asked questions to address challenges related to achieving the desired thermal properties of this long-chain polyamide, with a specific focus on optimizing its melting point.
Troubleshooting Guide: Improving the Melting Point of Nylon 13
This section is designed to address specific experimental issues that can lead to a suboptimal melting point in your synthesized Nylon 13.
Issue 1: The melting point of my synthesized Nylon 13 is lower than expected.
A depressed melting point in semi-crystalline polymers like Nylon 13 is often indicative of a low degree of crystallinity or low molecular weight. Several factors during polymerization and processing can contribute to this issue.
Potential Causes & Solutions:
-
Monomer Impurities: The presence of impurities can disrupt the regular packing of polymer chains, thereby hindering crystallization.
-
Recommendation: Ensure the purity of the 1,13-tridecanediamine or other monomers used in the synthesis. Techniques such as recrystallization and verification with Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR) are recommended.
-
-
Stoichiometric Imbalance: In polycondensation reactions, a precise 1:1 molar ratio of the reacting monomers (e.g., diamine and diacid) is crucial for achieving high molecular weight.[1] Deviations from this ratio can lead to chain termination and a lower melting point.
-
Recommendation: Carefully measure and control the stoichiometry of your reactants. The formation of a "nylon salt" before polymerization can help ensure a precise 1:1 ratio.[1]
-
-
Incomplete Polymerization: Insufficient reaction time or temperature can result in a lower molecular weight polymer, which will exhibit a lower melting point.[2]
-
Recommendation: Optimize the polymerization conditions, including temperature, time, and the efficient removal of condensation byproducts like water. A two-step process involving the formation of a prepolymer followed by melt condensation under vacuum can help drive the reaction to completion.[3]
-
-
Low Crystallinity: The melting point of a polymer is directly related to its degree of crystallinity.[4][5]
-
Recommendation: Post-synthesis annealing can significantly improve the crystallinity and thus the melting point. This involves heating the polymer to a temperature between its glass transition temperature and melting point and holding it for a period to allow for crystal perfection.
-
Experimental Workflow for Diagnosing Low Melting Point:
Caption: A systematic workflow for troubleshooting a low melting point in synthesized Nylon 13.
Issue 2: The synthesized Nylon 13 shows a broad melting range instead of a sharp peak.
A broad melting range is typically a sign of a non-uniform polymer structure.
Potential Causes & Solutions:
-
Polydispersity: A wide distribution of polymer chain lengths (high polydispersity index) can lead to a broad melting range.
-
Recommendation: Refine your polymerization process to achieve a more uniform molecular weight distribution. Techniques like fractional precipitation can be used to narrow the molecular weight range of the synthesized polymer.
-
-
Crystal Imperfections: The presence of small, imperfect crystals will cause the polymer to melt over a wider temperature range.
-
Recommendation: As mentioned previously, annealing can help to increase the size and perfection of the crystalline domains, leading to a sharper melting peak.
-
Data Summary: Expected Melting Points of Various Nylons
| Nylon Type | Typical Melting Point (°C) |
| Nylon 6 | ~220[2][5] |
| Nylon 6,6 | ~260[2][] |
| Nylon 11 | ~188[7] |
| Nylon 12 | ~178[7] |
| Nylon 13,6 | ~206 [8] |
| Nylon 13,T | ~263 [3] |
Note: The melting point of Nylon 13 will vary depending on the specific co-monomer used in its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the melting point of nylons?
The melting point of nylons is influenced by several factors at the molecular level:
-
Hydrogen Bonding: The strong intermolecular hydrogen bonds between the amide groups in the polymer chains are a primary reason for the relatively high melting points of nylons.[4]
-
Crystallinity: A higher degree of crystallinity leads to a higher melting point because more energy is required to break down the ordered crystalline structure.[5][7]
-
Molecular Weight: Higher molecular weight nylons generally have slightly higher melting points due to increased chain entanglement.[2][7]
-
Chemical Structure: The specific monomers used to create the nylon determine the density of amide linkages and the flexibility of the polymer chain, which in turn affects the melting point.[5][9] For instance, Nylon 6,6 has a higher melting point than Nylon 6 due to its more symmetrical structure which allows for better crystal packing.[5][9]
Q2: How can I increase the melting point of my synthesized Nylon 13 through chemical modification?
-
Copolymerization: Introducing monomers that create a more rigid polymer backbone or enhance intermolecular forces can increase the melting point. For example, incorporating aromatic diacids can significantly raise the melting temperature.[3]
-
Blending: Blending Nylon 13 with a higher melting point polyamide can result in a material with an intermediate melting point. However, the miscibility of the polymers is a critical factor.[10][11]
Q3: Does moisture content affect the measured melting point of Nylon 13?
Yes, moisture can act as a plasticizer in nylons, which can lead to a depression of the melting point.[2] It is crucial to thoroughly dry your nylon samples before performing thermal analysis, such as Differential Scanning Calorimetry (DSC), to obtain an accurate melting point.
Logical Relationship of Factors Affecting Nylon Melting Point:
Caption: Interplay of factors influencing the final melting point of synthesized nylon.
References
-
OSTI.GOV. (n.d.). Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon. Retrieved from [Link]
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Fuchen Nylon Granules. (n.d.). How PA6 Melting Point Affects Its Properties And Application. Retrieved from [Link]
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Xometry. (2022, June 23). Polyamide (PA): What is Nylon Made for? Retrieved from [Link]
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Wikipedia. (n.d.). Nylon. Retrieved from [Link]
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Linseis. (n.d.). Polyamides. Retrieved from [Link]
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AZoM. (2004, December 31). How to Synthesize Nylon. Retrieved from [Link]
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Sales Plastics. (2025, July 3). Nylon Melting Point: Essential Guide for Manufacturers. Retrieved from [Link]
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Hopeful. (2025, April 3). Understanding the Melting Point of Nylon: A Comprehensive Guide. Retrieved from [Link]
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The Melting Point of Nylon: Understanding the Thermal Properties of Plastic Materials. (2025, May 23). Retrieved from [Link]
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otivic.com. (n.d.). Nylon Melting Points: A Detailed Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Melting/softening point of various polyamides (nylons). Nylons have... Retrieved from [Link]
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YouTube. (2021, August 16). Hands On Chemistry Episode 10 Synthesis of Nylon. Retrieved from [Link]
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YouTube. (2012, August 14). Nylon Synthesis. Retrieved from [Link]
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CHEM 30 Organic Lab. (n.d.). ORGANIC POLYMERS: THE SYNTHESIS OF NYLON. Retrieved from [Link]
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YouTube. (2015, December 5). The "Rope-Trick" Synthesis of Nylon. Retrieved from [Link]
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Semantic Scholar. (2015, February 20). A new method to prepare low melting point polyamide‐6 and study crystallization behavior of polyamide‐6/calcium chloride complex by rheological method. Retrieved from [Link]
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ResearchGate. (2016, December 13). Melting point trends in blended polymers? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). O670: Polymerization – Synthesis of Nylon. Retrieved from [Link]
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MDPI. (2023, August 14). Crystallization and Performance of Polyamide Blends Comprising Polyamide 4, Polyamide 6, and Their Copolymers. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Nylon 13 and Nylon 12: A Deep Dive into Long-Chain Polyamides for Scientific Applications
Introduction: Beyond the Numbers in Polyamide Chemistry
The polyamide (PA) family, commonly known as nylon, represents a cornerstone of modern engineering thermoplastics. Their designation, a numerical suffix, is a direct reflection of their molecular architecture—specifically, the number of carbon atoms in the monomer units. This guide moves beyond a surface-level comparison to provide an in-depth analysis of Nylon 13 and Nylon 12, two long-chain polyamides whose subtle structural differences yield significant performance variations. For researchers, scientists, and drug development professionals, understanding these nuances is critical for material selection in applications demanding high precision, chemical inertness, and biocompatibility.
The core distinction lies in a single methylene group (-CH₂) in their repeating units. Nylon 12 is synthesized from monomers containing 12 carbon atoms, while Nylon 13 is derived from 13-carbon precursors. This seemingly minor variation fundamentally alters the ratio of non-polar methylene groups to polar amide (-CO-NH-) groups within the polymer backbone.[1][2] As we will explore, this ratio is the primary determinant of properties such as moisture absorption, thermal stability, and mechanical behavior, making it a critical consideration for advanced applications.
Molecular Structure and Synthesis: The Foundation of Performance
The properties of a polymer are inextricably linked to its synthesis. The methods used to create Nylon 12 and Nylon 13 illustrate how monomer choice dictates the final material's characteristics.
-
Nylon 12 (PA 12) is most commonly synthesized via the ring-opening polymerization of laurolactam, a 12-carbon cyclic monomer. This process is efficient and allows for precise control over molecular weight. An alternative route is the polycondensation of 12-aminododecanoic acid.[3]
-
Nylon 13 , a less common but intriguing polyamide, can be synthesized through the polycondensation of 13-aminotridecanoic acid. Notably, precursors for Nylon 13 can be derived from renewable resources like erucic acid, found in certain plant oils, positioning it as a potentially more sustainable alternative.[3][4]
The fundamental difference is the length of the hydrocarbon chain separating the hydrogen-bonding amide groups. This increased spacing in Nylon 13 reduces the overall density of polar groups, which is the primary cause of its distinct property profile compared to Nylon 12.[1]
Caption: Synthesis pathways for Nylon 12 and Nylon 13.
Comparative Analysis of Physicochemical Properties
The selection of a polyamide for a specific scientific application hinges on a precise understanding of its performance metrics. The following sections provide a detailed comparison of Nylon 13 and Nylon 12, supported by experimental data.
Data Summary: Nylon 13 vs. Nylon 12
| Property | Test Standard | Nylon 13 (Typical Values) | Nylon 12 (Typical Values) | Units |
| Thermal Properties | ||||
| Melting Point (Tm) | DSC | ~185 - 195 | 178[5][6] | °C |
| Heat Deflection Temp. (0.45 MPa) | ASTM D648 | Data not readily available | 115 | °C |
| Physical Properties | ||||
| Moisture Absorption (23°C, 50% RH) | ISO 62 | Lower than PA 12 | 0.80[7] | % |
| Moisture Absorption (Saturation) | ISO 62 | < 1.4 | 1.4[8][9] | % |
| Density (Dry) | ISO 1183 | ~1.02 | 1.01[7] | g/cm³ |
| Mechanical Properties | ||||
| Tensile Strength | ASTM D638 | Similar to PA 12 | 48[10][11] | MPa |
| Flexural Modulus | ASTM D790 | Similar to PA 12 | 1700[10] | MPa |
| Notched Impact Strength (Charpy) | ISO 179 | Similar to PA 12 | 7[7] | kJ/m² |
Deep Dive into Key Properties
1. Water and Moisture Absorption: The Critical Differentiator
For applications requiring high dimensional stability, such as in precision instrumentation or medical devices, moisture absorption is a paramount concern. Polyamides are hygroscopic due to the polarity of their amide groups, which attract water molecules.[1][9] This absorption acts as a plasticizer, reducing stiffness and strength while increasing flexibility and impact resistance.[1]
-
Nylon 12 is renowned for having one of the lowest moisture absorption rates among all commercially available nylons.[7][12] Its long hydrocarbon chain effectively shields the amide groups, resulting in excellent dimensional stability even in fluctuating humidity.[1][13]
-
Nylon 13 , by virtue of its even longer methylene chain, exhibits theoretically lower moisture absorption than Nylon 12.[4] This further enhancement in hydrophobicity makes it an exceptional candidate for applications where even minute dimensional changes due to moisture are unacceptable. The lower concentration of amide groups directly correlates to fewer sites for water molecules to bond.[1][4]
2. Thermal Properties
The thermal behavior of a polymer dictates its processing window and operational temperature limits.
-
Nylon 12 has a melting point of approximately 178°C.[5][6] This relatively low melting point makes it highly suitable for processing via techniques like Selective Laser Sintering (SLS) and Multi Jet Fusion (MJF) in 3D printing.[11][14]
-
Nylon 13 generally exhibits a slightly higher melting point than Nylon 12. This is attributed to the subtle interplay between chain length and the efficiency of crystal packing.
3. Mechanical Performance
Both Nylon 12 and Nylon 13 are characterized by their excellent toughness, impact strength, and resistance to fatigue, especially at low temperatures.[12][14]
-
Nylon 12 offers a balanced profile of strength and flexibility, with a tensile strength of around 48 MPa.[10][11] It is known for its high resistance to stress cracking.[12]
-
Nylon 13 is expected to have mechanical properties very similar to Nylon 12. The primary advantage is not necessarily in superior raw strength, but in the retention of these mechanical properties in humid environments due to its lower moisture uptake.
4. Chemical Resistance
The long-chain aliphatic structure of both nylons confers excellent resistance to a wide range of chemicals.
-
Nylon 12 demonstrates impressive resistance to oils, fuels, hydraulic fluids, greases, and many solvents.[10][12][15][16] It is, however, susceptible to attack by strong acids and oxidizing agents.[13][17]
-
Nylon 13 shares this robust chemical resistance profile. Its lower amide group concentration may offer a marginal improvement in resistance to hydrolysis in certain aqueous chemical environments.
Relevance in Scientific and Medical Fields
The unique properties of these long-chain polyamides make them highly valuable for specialized applications.
Biocompatibility: This is a critical requirement for any material in contact with biological systems.
-
Nylon 12: Certain grades of Nylon 12 are certified for medical use, meeting standards like ISO 10993 and USP Class VI.[10] This established biocompatibility has led to its widespread use in medical devices.[15][18] It generally does not trigger inflammatory or allergic responses.
-
Nylon 13: While less documented, as a long-chain polyamide with a chemical structure very similar to Nylon 12, it is expected to exhibit excellent biocompatibility.[19] However, for any specific application, rigorous biocompatibility testing according to ISO 10993 standards would be required.
Applications:
-
Medical Devices: The flexibility, durability, and biocompatibility of Nylon 12 make it an ideal material for catheters, medical tubing, and surgical instruments.[18][20][21][22] Its ability to be sterilized is another key advantage.[15][21] Nylon 13, with its enhanced dimensional stability, could offer advantages in high-precision surgical guides or implantable device components.
-
Drug Delivery: The chemical inertness and processability of these nylons make them potential candidates for creating matrices in controlled-release drug delivery systems or for fabricating devices like microneedles.[21][23]
-
Research and Laboratory Equipment: Components for analytical instruments, fluid handling systems, and custom labware can benefit from the chemical resistance and dimensional stability of both polymers, ensuring reproducibility of experiments.
Experimental Protocol: Thermal Characterization by Differential Scanning Calorimetry (DSC)
To quantitatively assess key thermal properties like melting point (Tm), glass transition temperature (Tg), and crystallinity, DSC is the standard methodology. This protocol provides a self-validating system for comparing the thermal profiles of Nylon 13 and Nylon 12.
Objective: To determine and compare the thermal transitions and percent crystallinity of Nylon 12 and Nylon 13.
Methodology:
-
Sample Preparation:
-
Precisely weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan.
-
Record the exact weight. The accuracy of this measurement is critical for calculating specific enthalpy.
-
Hermetically seal the pan to prevent any degradation during heating.
-
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Purge the DSC cell with an inert gas (Nitrogen) at a flow rate of 50 mL/min to create a stable, non-reactive atmosphere.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Step 1 (Equilibration): Equilibrate the sample at 25°C.
-
Step 2 (First Heat): Ramp the temperature from 25°C to 220°C at a rate of 10°C/min. Causality: This step is crucial to erase the sample's prior thermal history from processing and storage, ensuring the subsequent cooling and heating cycles reflect the intrinsic material properties.
-
Step 3 (Isothermal Hold): Hold the sample at 220°C for 3 minutes to ensure complete melting.
-
Step 4 (Controlled Cool): Cool the sample from 220°C to 25°C at a controlled rate of 10°C/min. Causality: A controlled cooling rate allows for the observation of the crystallization temperature (Tc) and creates a consistent crystalline structure for the second heating scan.
-
Step 5 (Second Heat): Ramp the temperature from 25°C to 220°C at 10°C/min. Causality: Data from this second heating scan is used for analysis, as it reflects the properties of the material with a known and controlled thermal history.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Identify the midpoint of the step-change in the heat flow curve on the second heating scan.
-
Melting Temperature (Tm): Determine the peak temperature of the melting endotherm on the second heating scan.
-
Heat of Fusion (ΔHf): Integrate the area of the melting peak from the second heating scan.
-
Percent Crystallinity (%Xc): Calculate using the formula: %Xc = (ΔHf / ΔHf,100%) * 100 Where ΔHf,100% is the theoretical heat of fusion for a 100% crystalline sample of the specific nylon (e.g., for Nylon 12, this value is approximately 209.3 J/g).[24]
-
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A Senior Application Scientist's Comparative Guide: 11-Aminoundecanoic Acid as a High-Performance Alternative to 13-Aminotridecanoic Acid
Executive Summary
In the realm of high-performance polyamides and specialized chemical synthesis, the choice of monomer is paramount, dictating the final properties and applicability of the material. This guide provides an in-depth technical comparison between 11-aminoundecanoic acid (11-AUA) and 13-aminotridecanoic acid (13-ATA). While both are long-chain ω-amino acids serving as precursors to Nylon-11 and Nylon-13 respectively, their subtle structural differences lead to significant variations in performance. This document serves as a critical resource for researchers, polymer scientists, and drug development professionals, offering objective, data-driven insights to inform the selection of 11-AUA as a versatile and often more accessible alternative to 13-ATA. We will explore their origins, physicochemical properties, polymer performance, and provide validated experimental protocols for their comparative analysis.
Introduction: The Strategic Importance of ω-Amino Acids
ω-Amino acids, characterized by an amino group and a carboxylic acid group at opposite ends of an aliphatic chain, are fundamental building blocks for a class of polymers known as polyamides, or nylons. The length of the methylene chain (-(CH₂)n-) between these functional groups is a critical design parameter, directly influencing the physical, mechanical, and chemical properties of the resulting polymer.
-
11-Aminoundecanoic Acid (11-AUA): A well-established, bio-based monomer, 11-AUA is industrially derived from castor oil.[1][2] Its polymerization yields Polyamide 11 (Nylon-11), a high-performance bioplastic renowned for its excellent toughness (especially at low temperatures), thermal stability, and low moisture absorption compared to shorter-chain nylons like Nylon 6.[1]
-
13-Aminotridecanoic Acid (13-ATA): This longer-chain analogue is typically derived from erucic acid, a component of mustard oil and high-erucic acid rapeseed oil.[3][4] It is the monomer for Polyamide 13 (Nylon-13). The addition of two extra methylene units in its backbone compared to 11-AUA suggests potentially enhanced hydrophobicity and different thermal characteristics in its corresponding polymer.
This guide addresses a crucial question for material scientists and formulators: When and why should 11-AUA be considered a primary alternative to 13-ATA? The answer lies in a holistic evaluation of monomer properties, polymer performance, accessibility, and specific application requirements.
Physicochemical Properties of Monomers: A Head-to-Head Comparison
The fundamental properties of the monomers themselves influence their handling, reactivity, and the initial stages of polymerization. While data for 13-ATA is less prevalent in public databases, we can infer its properties based on chemical principles and compare them with the well-documented 11-AUA.
| Property | 11-Aminoundecanoic Acid (11-AUA) | 13-Aminotridecanoic Acid (13-ATA) | Causality & Implication |
| Molecular Formula | C₁₁H₂₃NO₂ | C₁₃H₂₇NO₂ | Two additional CH₂ groups in 13-ATA increase its molecular weight and hydrophobicity. |
| Molecular Weight | 201.31 g/mol [5] | 229.37 g/mol (Calculated) | Affects stoichiometry in copolymerization and formulation calculations. |
| Melting Point | 188-191 °C[1] | Expected to be slightly higher than 11-AUA | Longer alkyl chains lead to stronger van der Waals forces, requiring more energy to melt. |
| Water Solubility | Low; 0.8 - 3.2 g/L, pH-dependent[6] | Expected to be lower than 11-AUA | The increased hydrocarbon character of 13-ATA reduces its affinity for water. |
| Bio-based Origin | Yes, from castor oil[1] | Yes, from erucic acid (e.g., rapeseed, mustard)[3] | Both can be sourced from renewable feedstocks, aligning with sustainability goals. |
Performance in Polymer Synthesis: Nylon-11 vs. Nylon-13
The most significant application for these monomers is in the synthesis of their respective homopolymers via self-polycondensation. This process involves the formation of amide bonds between molecules, releasing water as a byproduct.
Mechanism: Self-Polycondensation of ω-Amino Acids
The polymerization is typically carried out via melt polycondensation at high temperatures (200-280°C), where the carboxylic acid of one monomer reacts with the amine of another.
Caption: Fig 1. General mechanism for ω-amino acid polycondensation.
Comparative Properties of Nylon-11 and Nylon-13
The length of the aliphatic segment between amide groups is the primary determinant of the polymer's properties. A lower frequency of amide groups (longer CH₂ chain) results in a more "polyethylene-like" nylon.
| Property | Nylon-11 (from 11-AUA) | Nylon-13 (from 13-ATA) | Scientific Rationale & Performance Impact |
| Melting Temp. (Tm) | ~185-193 °C[7] | ~206 °C (for Nylon 13,6)¹[8] | The longer, more regular chain of Nylon-13 allows for more efficient crystal packing, increasing Tm. This offers an advantage in high-temperature applications. |
| Glass Transition (Tg) | ~42-48 °C[7] | ~60 °C (for Nylon 13,6)¹[8] | Increased chain mobility is restricted by the longer alkyl segments, raising the temperature at which the amorphous regions soften. |
| Moisture Absorption | Very Low (~0.2-0.4% at 24h, 50% RH)[1] | Expected to be lower than Nylon-11 | With fewer polar amide groups per unit chain length, Nylon-13 is more hydrophobic, leading to superior dimensional stability in humid environments.[8] |
| Chemical Resistance | Excellent, especially to hydrocarbons[1] | Expected to be excellent or superior | The reduced concentration of chemically susceptible amide bonds enhances resistance to chemical attack. |
| Mechanical Properties | High impact strength, flexibility, good elongation[9] | Expected to have high toughness and flexibility | Both are tough materials. Nylon-13 might exhibit slightly lower stiffness due to the longer flexible methylene segments. |
| Density | ~1.03-1.06 g/cm³[7] | Expected to be slightly lower than Nylon-11 | The lower density of amide groups results in a slightly lower overall density. |
¹Data for Nylon 13 homopolymer is scarce; data for Nylon 13,6 is used as a close proxy to illustrate the effect of the C13 monomer unit.
Experimental Section: Protocol for Comparative Polymer Synthesis & Characterization
To ensure a trustworthy, side-by-side comparison, the following self-validating protocol can be employed. The causality behind each step is explained to provide a deeper understanding.
Objective:
To synthesize Nylon-11 and Nylon-13 from their respective ω-amino acid monomers and compare their fundamental thermal properties.
Materials:
-
11-Aminoundecanoic acid (≥98% purity)
-
13-Aminotridecanoic acid (≥98% purity)
-
Nitrogen (high purity)
-
Formic acid (99%)
-
m-Cresol (99%)
Equipment:
-
Glass reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum outlet
-
Heating mantle with temperature controller
-
High-vacuum pump
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Viscometer
Workflow for Polymer Synthesis and Analysis
Caption: Fig 2. Experimental workflow for polyamide synthesis.
Step-by-Step Protocol:
-
Monomer Preparation (Causality: Remove Impurities): Dry both 11-AUA and 13-ATA in a vacuum oven at 80°C for 12 hours. This critical step removes adsorbed water, which can interfere with stoichiometry and limit final molecular weight.
-
Polymerization Setup: Charge the dried monomer (e.g., 100g) into the reaction vessel. Seal the reactor and purge with high-purity nitrogen for 30 minutes. The inert atmosphere prevents oxidative degradation of the polymer at high temperatures, which would lead to discoloration and poor mechanical properties.
-
Melt Polycondensation:
-
Begin stirring and heat the vessel to ~220°C (for 11-AUA) or a slightly higher temperature for 13-ATA, under a slow nitrogen flow.
-
As the monomer melts and the reaction begins, water vapor will be evolved. Maintain these conditions for 2-3 hours. This initial stage builds low-to-medium molecular weight prepolymers.
-
-
Vacuum Stage (Causality: Drive Reaction to Completion): Gradually apply vacuum over 30 minutes until the pressure is below 1 torr. Increase the temperature to 250-260°C. The high vacuum is essential to efficiently remove the water byproduct, shifting the reaction equilibrium towards the formation of high molecular weight polymer according to Le Chatelier's principle. The increase in melt viscosity, observed by the load on the stirrer motor, indicates successful polymerization. Hold under these conditions for another 2-3 hours.
-
Polymer Recovery: Extrude the molten polymer from the reactor into a bath of cold water to quench it, then pelletize the resulting strand.
-
Characterization:
-
DSC: Heat a dried 5-10 mg sample from 25°C to 300°C at 10°C/min to determine the melting temperature (Tm) and heat of fusion. Cool and reheat to observe the glass transition temperature (Tg).
-
TGA: Heat a 10 mg sample from 25°C to 600°C at 10°C/min under nitrogen to determine the onset of thermal degradation.
-
Applications in Drug Development & Advanced Materials
While the bulk of 11-AUA is used for Nylon-11, its unique properties make it a valuable molecule in its own right for specialized applications.
-
Drug Delivery: The amphiphilic nature of 11-AUA, with its hydrophilic head and long hydrophobic tail, allows it to be used in forming biocompatible hydrogels and self-assembled structures for controlled drug release.[10][11]
-
PROTAC Linkers: In the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs), 11-AUA serves as a versatile alkyl chain-based linker, connecting the target protein binder and the E3 ligase ligand.[12]
-
Low-Molecular-Weight Gelators: N-acyl derivatives of 11-AUA have shown remarkable properties as gelling agents for both water and organic solvents, useful in formulation science.[13]
For these applications, 11-AUA's established supply chain, extensive safety data, and bio-based origin make it a more pragmatic choice than the less common 13-ATA.
Conclusion: Making an Informed Decision
11-Aminoundecanoic acid stands as a robust and highly effective alternative to 13-aminotridecanoic acid for the vast majority of applications.
Choose 11-Aminoundecanoic Acid (11-AUA) for:
-
Proven Performance: Nylon-11 is an industry-standard material with decades of data supporting its excellent balance of mechanical, thermal, and chemical resistance properties.[1]
-
Commercial Availability & Cost-Effectiveness: As the monomer for a major commercial polymer, 11-AUA is produced at a large scale, ensuring a reliable and economical supply chain.[5]
-
Sustainability: It is derived from a 100% renewable resource (castor oil), offering a strong environmental profile.[2]
-
Versatility in R&D: Its utility as a linker and in hydrogel formation is well-documented, providing a solid foundation for new product development.[10][12]
Consider 13-Aminotridecanoic Acid (13-ATA) only when:
-
A marginal increase in the melting temperature and a slight decrease in moisture absorption of the final polymer are critical design requirements that cannot be met by Nylon-11 or its copolymers.
-
A specific chain length is required for a targeted molecular assembly or biological interaction where two additional carbons are functionally necessary.
For researchers, scientists, and drug development professionals, 11-AUA provides a scientifically sound, commercially viable, and sustainable platform for innovation, from high-performance polymers to advanced pharmaceutical intermediates.
References
-
NYCOA. (2020, June 16). Long-Chain Polyamides: A Brief Introduction to Nylon 11 and Nylon 12. Available at: [Link]
-
ResearchGate. (n.d.). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. Available at: [Link]
-
Wikipedia. (n.d.). 11-Aminoundecanoic acid. Available at: [Link]
- Google Patents. (n.d.). US5498733A - Synthesis of nylon-11 monomer.
-
PubChem. (n.d.). 11-Aminoundecanoic acid | C11H23NO2 | CID 17083. Available at: [Link]
-
OECD SIDS. (2002, August 9). 11-Aminoundecanoic Acid CAS N°: 2432-99-7. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 11-Aminoundecanoic Acid: A Key Intermediate for Pharmaceutical Applications. Available at: [Link]
-
PubChem. (n.d.). Tridecanoic acid | C13H26O2 | CID 12530. Available at: [Link]
-
ACS Publications. (n.d.). 13-Aminotridecanoic Acid from Erucic Acid | Industrial & Engineering Chemistry Product Research and Development. Available at: [Link]
-
OSTI.gov. (n.d.). Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon. Available at: [Link]
-
Wikipedia. (n.d.). Erucic acid. Available at: [Link]
-
Hi Tech Profiles. (n.d.). Nylon 12 versus Nylon 11. Available at: [Link]
-
ocs.polito.it. (n.d.). Example of industrial valorisation of derivative products of Castor oil. Available at: [Link]
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A Comparative Guide to the Thermal Stability of Long-Chain Polyamides: Nylon 11, Nylon 12, and Nylon 13
As a Senior Application Scientist, the selection of a polymer for high-performance applications often hinges on its thermal stability. For researchers and professionals in drug development and material science, understanding the nuanced differences between closely related polymers like Nylon 11, Nylon 12, and Nylon 13 is critical for predicting material behavior under thermal stress. This guide provides an in-depth comparison of the thermal properties of these three long-chain polyamides, grounded in experimental data and established analytical principles.
The defining characteristic that separates these nylons is the length of their aliphatic methylene (-CH₂) chains. Nylon 11 is produced from 11-aminoundecanoic acid, Nylon 12 from ω-laurolactam (a 12-carbon monomer), and Nylon 13 from 13-aminotridecanoic acid. This incremental increase in methylene units directly impacts the density of amide (-CO-NH-) groups along the polymer backbone. A lower amide group density reduces the potential for intermolecular hydrogen bonding, a primary force governing the thermal properties of polyamides.[1] Consequently, as the methylene chain length increases from 11 to 13, a predictable trend in thermal behavior emerges.
Comparative Analysis of Key Thermal Properties
The thermal stability of a polymer is not a single value but a profile of its behavior across a temperature range. The most critical parameters—glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td)—are determined through thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Thermal Property | Nylon 11 (PA11) | Nylon 12 (PA12) | Nylon 13 (PA13) |
| Melting Temperature (Tm) | ~185 - 200°C[2][3][4] | ~175 - 180°C[2][3][4][5] | Lower than PA12 (estimated) |
| Glass Transition Temp. (Tg) | ~42 - 46°C | ~37 - 45°C | Lower than PA12 (estimated) |
| Decomposition Temp. (Td) | > 350°C | > 350°C | > 350°C |
Key Insights from Experimental Data:
-
Melting Temperature (Tm): A clear trend is observed where the melting temperature decreases as the number of carbon atoms in the monomer unit increases. Nylon 11 exhibits the highest melting point of the group, typically around 190°C.[6] This is a direct consequence of its higher concentration of amide groups, which facilitates stronger and more extensive hydrogen bonding between polymer chains, requiring more thermal energy to disrupt the crystalline structure. Nylon 12, with one additional methylene group, has a slightly lower melting point, generally in the range of 175-180°C.[5] While specific experimental data for Nylon 13 is less common in literature, the established principle dictates its Tm would be lower than that of Nylon 12 due to a further reduction in amide group density.[1]
-
Glass Transition Temperature (Tg): The Tg reflects the onset of segmental motion in the amorphous regions of the polymer. Similar to Tm, the Tg is influenced by intermolecular forces. As the density of hydrogen bonds decreases from Nylon 11 to Nylon 13, the polymer chains have greater mobility, resulting in a lower glass transition temperature. For dry nylons, this transition generally occurs between 40°C and 60°C.[7]
-
Decomposition Temperature (Td): The thermal decomposition of aliphatic polyamides is a complex process involving the scission of the polymer backbone.[8] TGA studies show that these long-chain nylons are generally stable up to temperatures well above 350°C in an inert atmosphere.[9][10] The primary decomposition mechanism often involves the cleavage of bonds adjacent to the amide group.[8] While minor differences may exist, the overall thermal decomposition profiles for PA11, PA12, and PA13 are broadly similar, making them suitable for applications requiring stability at elevated temperatures, provided they remain below their melting points.
Experimental Protocols for Thermal Characterization
To ensure the trustworthiness and reproducibility of thermal property data, standardized experimental protocols are essential. The following sections detail the methodologies for DSC and TGA as applied to these polyamides.
Protocol 1: Determination of Tg and Tm via Differential Scanning Calorimetry (DSC)
The causality behind this protocol is to isolate the intrinsic thermal transitions of the material by first erasing its previous thermal history. The second heating scan provides a clean, reproducible measurement of Tg and Tm.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the nylon polymer into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent thermo-oxidative degradation.[11]
-
Thermal Program:
-
First Heating Scan: Equilibrate the cell at 0°C. Ramp the temperature from 0°C to a temperature approximately 30°C above the expected melting point (e.g., 230°C for PA11) at a heating rate of 10°C/min. This step removes any prior thermal history (e.g., stresses from processing).
-
Controlled Cooling Scan: Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting. Cool the sample back to 0°C at a controlled rate, such as 10°C/min. This allows for a consistent and reproducible crystalline structure to form.
-
Second Heating Scan: Ramp the temperature from 0°C to 230°C again at 10°C/min. The data from this scan is used for analysis.
-
-
Data Analysis:
-
The glass transition (Tg) is identified as a step-change in the heat flow curve.
-
The melting temperature (Tm) is determined as the peak of the endothermic event on the heat flow curve.
-
Protocol 2: Determination of Td via Thermogravimetric Analysis (TGA)
This protocol is designed to measure mass loss due to thermal decomposition, not oxidation. The use of a nitrogen atmosphere is critical to ensure that the measured degradation is a result of the material's inherent thermal stability.
Methodology:
-
Sample Preparation: Place 5-10 mg of the nylon sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Position the pan onto the TGA's microbalance. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15-30 minutes before starting the analysis to ensure an oxygen-free environment.
-
Thermal Program:
-
Equilibrate the furnace at a low temperature, typically 30-40°C.
-
Ramp the temperature at a constant rate, commonly 10°C/min or 20°C/min, up to a final temperature where decomposition is complete (e.g., 600°C).[11]
-
-
Data Analysis:
-
The onset of decomposition (Td) is typically reported as the temperature at which a specific amount of mass loss (e.g., 5%) occurs.
-
The temperature of maximum decomposition rate can be identified from the peak of the first derivative of the mass loss curve (DTG curve).
-
Conclusion and Practical Implications
The thermal stability of Nylons 11, 12, and 13 is directly correlated with their chemical structure, specifically the density of amide groups.
-
Nylon 11 stands out with the highest melting temperature, making it a candidate for applications requiring slightly better thermal resistance compared to its counterparts.[12] Its bio-based origin is also an increasingly important factor in material selection.[6][13]
-
Nylon 12 offers a balance of properties, including excellent dimensional stability due to very low moisture absorption and easier processing due to its lower melting point.[4] This often makes it a cost-effective and reliable choice for precision components that do not push the thermal limits of Nylon 11.
-
Nylon 13 , while less common, follows the established trend. Its lower amide group density results in the lowest melting and glass transition temperatures of the three, which could be advantageous for applications requiring high flexibility and processing at even lower temperatures.
For researchers and drug development professionals, this comparison underscores the importance of molecular structure in determining macroscopic material properties. The choice between these nylons requires a careful evaluation of the maximum service temperature, processing conditions, and the required dimensional stability of the final product.
References
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Pande, G. S. (2023). Long Chain Polyamides: Influence of Methylene Sequence Length and External Forces on Structural Features. Polymers, 15(4), 933. [Link]
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Ghaffari, M., et al. (2021). Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. PubMed. [Link]
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Sonawane, S. S., et al. (2011). Comparative Study of the Mechanical and Thermal Properties of Polyamide-66 Filled with Commercial and Nano-Mg(OH)2 Particles. ResearchGate. [Link]
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Ghaffari, M., et al. (2021). Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. ProQuest. [Link]
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Supply CSMFG. (n.d.). Nylon 11 vs Nylon 12: Detailed Comparison for You. [Link]
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ResearchGate. (2013). Thermogravimetric analysis (TGA) thermograms of neat PA12 and relative composites. [Link]
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NYCOA. (2020). Long-Chain Polyamides: A Brief Introduction to Nylon 11 and Nylon 12. [Link]
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Told, R., et al. (2024). Comparative Analysis of Mechanical and Thermal Characteristics of 3D-Printed Polyamide using Material Extrusion and Powder Bed Fusion Process. Macromolecular Materials and Engineering. [Link]
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ResearchGate. (n.d.). Thermal Properties of Polyamides. [Link]
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ResearchGate. (n.d.). DSC thermograms for nylon 11‐11, nylon 9‐13, and nylon 11‐13. [Link]
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Lehrle, R. S., & Williams, R. J. (1981). Thermal degradation mechanisms of Nylon 6 deduced from kinetic studies by pyrolysis-g.c. European Polymer Journal, 17(9), 957-963. [Link]
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TextileUS. (2026). Nylon 11 vs. 12 | Engineering Selection Guide. [Link]
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MakerVerse. (n.d.). Nylon PA 11 vs. Nylon PA 12 in 3D Printing. [Link]
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Levchik, S. V., & Weil, E. D. (1999). Thermal decomposition of aliphatic nylons. Polymer International, 48(7), 532-557. [Link]
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SciELO. (2021). Polyamide 12 Filled with Cross-Linked Polyethylene Waste: Processing, Compatibilization, and Properties. [Link]
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Wang, Y., et al. (2023). Influence of Hexylene Glycol Terephthalate Chain Segments on the Crystallization and Thermal Properties of Polyamide 6. Polymers (Basel). [Link]
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TA Instruments. (n.d.). Thermal Degradation Study of Nylon 66 using Hyphenation Techniques TGA-MS and TGA-FTIR-GC/MS. [Link]
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Sales Plastics. (n.d.). Nylon Melting Point: Essential Guide for Manufacturers. [Link]
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Xometry. (2024). PA11 vs. PA12: What Are the Differences?. [Link]
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ResearchGate. (n.d.). DSC thermograms for nylon 6-12, nylon 10-12, nylon 11-12, and nylon 12-12 sample films. [Link]
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ResearchGate. (n.d.). Thermal degradation of nylon polymers. [Link]
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ResearchGate. (n.d.). Investigation on Thermal and Mechanical Behaviours of Crysnanoclay Incorporated Polyamide/ Nanoclay Composites. [Link]
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Wolińska-Grabarczyk, A., & Drożdzak, R. (2022). Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyrate. International Journal of Molecular Sciences, 23(20), 12530. [Link]
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ResearchGate. (2016). Differential Scanning Calorimetry (DSC) Quantification of Polyamide 12 (Nylon 12) Degradation during the Selective Laser Sintering (SLS) Process. [Link]
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Microspec Corporation. (n.d.). Nylon 12. [Link]
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Wikipedia. (n.d.). Nylon 11. [Link]
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Hi Tech Profiles. (n.d.). Nylon 12 versus Nylon 11. [Link]
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Professional Plastics. (n.d.). Nylon 11 Technical Properties Data Sheet. [Link]
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Ghaffari, M., et al. (2021). Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. MDPI. [Link]
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ResearchGate. (n.d.). TGA analysis of polyimide, polyamide, and TPE. [Link]
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Li, Y., et al. (2022). Improved Strength and Heat Distortion Temperature of Semi-Aromatic Polyamide 10T-co-1012 (PA10T/1012)/GO Composites via In Situ Polymerization. Polymers (Basel). [Link]
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3Dnatives. (2024). PA11 vs PA12: Which Nylon Should You Choose for 3D Printing?. [Link]
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Reddit. (2024). Importance of glass transition temperature in terms of filament drying. [Link]
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ResearchGate. (n.d.). Melting and crystallization parameters of Nylon 11 samples. [Link]
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Wang, P., et al. (2021). The Structural Evolution and Mechanical Properties of Semi-Aromatic Polyamide 12T after Stretching. MDPI. [Link]
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ResearchGate. (n.d.). Effect of Polyamide 66 on the Mechanical and Thermal Properties of Post-Industrial Waste Polyamide 6. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 13-Aminotridecanoic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of a synthetic route can be a critical decision, impacting yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of the primary methods for the synthesis of 13-aminotridecanoic acid (CAS No: 17437-19-3), a long-chain ω-amino acid with applications in polymer chemistry and as a building block in the synthesis of complex molecules.[1] We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.
Introduction to 13-Aminotridecanoic Acid
13-Aminotridecanoic acid is a bifunctional molecule containing a terminal carboxylic acid and a terminal amine group, separated by a twelve-carbon aliphatic chain. This structure imparts unique properties, making it a valuable monomer for the production of specialty polyamides and a versatile intermediate in organic synthesis. The choice of an appropriate synthetic method is paramount and is often dictated by the availability of starting materials, desired scale, and economic considerations.
This guide will focus on two principal and one emerging synthetic strategy:
-
The Beckmann Rearrangement of Cyclotridecanone Oxime: A classic and industrially relevant route.
-
Nucleophilic Substitution of 13-Bromotridecanoic Acid: A versatile laboratory-scale approach.
-
Reductive Amination of 13-Oxotridecanoic Acid: A modern and potentially more direct method.
Method 1: The Beckmann Rearrangement of Cyclotridecanone Oxime
The Beckmann rearrangement is a well-established method for the conversion of an oxime to an amide, which upon hydrolysis, yields the desired amino acid.[2][3] This route is particularly attractive for large-scale synthesis due to the relatively low cost of the starting material, cyclotridecanone.
Scientific Rationale and Mechanistic Insight
The synthesis begins with the conversion of cyclotridecanone to its corresponding oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. The subsequent and key step is the Beckmann rearrangement of the oxime to a lactam (tridecanolactam). This rearrangement is catalyzed by a strong acid, which protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).[3] The departure of water is accompanied by a concerted 1,2-shift of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. This intermediate is then attacked by water to form the lactam after tautomerization.[3] The final step is the hydrolysis of the lactam, typically under acidic or basic conditions, to cleave the amide bond and yield 13-aminotridecanoic acid.
Experimental Protocols
Step 1: Synthesis of Cyclotridecanone Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclotridecanone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue to precipitate the crude oxime. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Step 2: Beckmann Rearrangement to Tridecanolactam
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place the cyclotridecanone oxime (1 equivalent).
-
Acid Addition: Slowly add a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA) (typically 3-5 equivalents) to the oxime while maintaining the temperature below 40°C with an ice bath.
-
Reaction: After the addition is complete, heat the mixture to 100-120°C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The lactam will precipitate as a solid. Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallization from a solvent like ethyl acetate or toluene can be performed for further purification.
Step 3: Hydrolysis of Tridecanolactam
-
Reaction Setup: In a round-bottom flask, suspend the tridecanolactam (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 20% NaOH).
-
Reaction: Heat the mixture to reflux for 12-24 hours.
-
Work-up and Purification:
-
Acidic Hydrolysis: Cool the solution and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid (around pH 6-7) to precipitate the product.
-
Basic Hydrolysis: Cool the solution and acidify with an acid (e.g., HCl) to the isoelectric point.
-
-
Isolation: Filter the precipitated 13-aminotridecanoic acid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Visualizing the Beckmann Rearrangement Pathway
Caption: Workflow for the synthesis of 13-aminotridecanoic acid via the Beckmann rearrangement.
Method 2: Nucleophilic Substitution of 13-Bromotridecanoic Acid
This method offers a more direct approach to introducing the amino group at the terminal position of the carboxylic acid chain. It is a versatile laboratory-scale synthesis that can be accomplished through several related pathways, with the Gabriel synthesis and the use of sodium azide being the most prominent.
Scientific Rationale and Mechanistic Insight
The core of this method is a nucleophilic substitution reaction where a nitrogen-containing nucleophile displaces the bromide ion from 13-bromotridecanoic acid.
-
Gabriel Synthesis: This classic method utilizes potassium phthalimide as the nitrogen nucleophile.[1][4][5] The phthalimide anion attacks the alkyl halide in an SN2 reaction to form an N-alkylated phthalimide.[4] The phthalimide group acts as a protecting group for the primary amine, preventing over-alkylation which is a common side reaction when using ammonia directly.[4] The final amine is liberated by hydrolysis or, more commonly, by hydrazinolysis (the Ing-Manske procedure), which cleaves the N-alkyl phthalimide to yield the primary amine and phthalhydrazide.[4]
-
Reaction with Sodium Azide: This route involves the SN2 reaction of 13-bromotridecanoic acid with sodium azide to form 13-azidotridecanoic acid. The azide group is then reduced to the primary amine. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄) being common choices. This method is often high-yielding and avoids the use of the bulky phthalimide group.
Experimental Protocols
Starting Material: Synthesis of 13-Bromotridecanoic Acid
13-Bromotridecanoic acid can be prepared from 13-hydroxytridecanoic acid via reaction with HBr or from a suitable di-acid precursor.
Route 2a: Gabriel Synthesis
-
N-Alkylation:
-
In a flask, suspend potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add 13-bromotridecanoic acid (1 equivalent) to the suspension.
-
Heat the mixture to 80-100°C and stir for several hours until the starting bromide is consumed (monitored by TLC).
-
-
Hydrazinolysis (Ing-Manske Procedure):
-
Cool the reaction mixture and add hydrazine hydrate (1.5 equivalents).
-
Heat the mixture to reflux for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
-
Work-up and Purification:
-
Cool the mixture and acidify with concentrated HCl.
-
Filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Route 2b: Via Sodium Azide
-
Azide Formation:
-
Dissolve 13-bromotridecanoic acid (1 equivalent) in a solvent mixture such as acetone/water.
-
Add sodium azide (1.5 equivalents) and heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC. After completion, remove the acetone under reduced pressure and extract the aqueous layer with an organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer to precipitate the 13-azidotridecanoic acid, which can be filtered and dried.
-
-
Reduction of the Azide:
-
Catalytic Hydrogenation: Dissolve the 13-azidotridecanoic acid in a solvent like methanol or ethanol, add a catalyst such as 10% Pd/C, and hydrogenate in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases. Filter off the catalyst and evaporate the solvent to obtain the product.
-
LiAlH₄ Reduction: Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. In a dry flask under an inert atmosphere, suspend LiAlH₄ (excess) in dry THF. Slowly add a solution of the 13-azidotridecanoic acid in dry THF. After the addition, reflux the mixture for a few hours. Carefully quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting salts and evaporate the solvent to yield the amino acid.
-
Visualizing the Nucleophilic Substitution Pathways
Sources
A Comparative Guide to Catalysts for Long-Chain Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long-chain amino acids (LCAAs) is a critical endeavor in the development of advanced pharmaceuticals, novel biomaterials, and specialized chemical intermediates. These molecules, characterized by extended alkyl or functionalized side chains, offer unique properties that are increasingly sought after. The challenge, however, lies in their efficient and stereoselective synthesis. This guide provides a comparative analysis of the primary catalytic strategies employed for the synthesis of LCAAs, with a focus on ω-amino acids, offering a technical deep dive into both biocatalytic and chemo-catalytic approaches.
Defining the Scope: What are Long-Chain Amino Acids?
For the purpose of this guide, long-chain amino acids are defined as α-amino acids with aliphatic side chains of six or more carbons, or ω-amino acids with a total carbon chain length of eight or more. These molecules serve as valuable monomers for polyamides and as building blocks in complex organic synthesis.
The Catalytic Arena: Biocatalysis vs. Chemo-catalysis
The synthesis of LCAAs is dominated by two main catalytic paradigms: biocatalysis, which harnesses the power of enzymes, and chemo-catalysis, which employs transition metal complexes and other small molecule catalysts. Each approach presents a distinct set of advantages and challenges in terms of selectivity, efficiency, and sustainability.
Section 1: Biocatalytic Approaches: The Power of Enzymes
Biocatalysis has emerged as a powerful tool for the synthesis of LCAAs, offering unparalleled stereoselectivity and mild reaction conditions. Enzymes, operating in aqueous media at or near ambient temperatures, represent a green and sustainable alternative to many traditional chemical methods.
ω-Transaminases: The Workhorses of Amine Synthesis
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[1][2] This capability makes them ideal for the final step in the synthesis of ω-amino acids from their corresponding ω-oxoacids.
Mechanism of ω-Transaminase Catalysis:
The catalytic cycle of ω-TAs involves a "ping-pong bi-bi" mechanism.[2] The PLP cofactor, covalently bound to a lysine residue in the active site, accepts the amino group from an amine donor (e.g., L-alanine or isopropylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate.[1][2] The PMP then transfers the amino group to the ω-oxoacid substrate, regenerating the PLP cofactor and releasing the desired ω-amino acid.[1][2]
Performance and Applications:
Whole-cell biocatalysts expressing ω-TAs have been successfully employed in multi-enzyme cascades to produce ω-amino acids from renewable feedstocks like fatty acids. For instance, 9-aminononanoic acid has been synthesized from oleic acid with an isolation yield of 54% through a six-enzyme cascade in Escherichia coli.[3][4] This cascade involves a fatty acid double bond hydratase, a long-chain secondary alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, a lipase, a primary alcohol dehydrogenase, and an ω-transaminase.[3][4]
Table 1: Performance of ω-Transaminase in Long-Chain Amino Acid Synthesis
| Target Molecule | Starting Material | Biocatalyst System | Key Enzymes | Yield | Reference |
| 9-Aminononanoic Acid | Oleic Acid | Recombinant E. coli | Hydratase, Dehydrogenases, Monooxygenase, Lipase, ω-Transaminase | 54% (isolated) | [3][4] |
| 12-Aminododecanoic Acid Methyl Ester | Methyl Laurate | Recombinant E. coli | Alkane Monooxygenase, ω-Transaminase | >95% conversion | [5] |
| 11-Aminoundecanoic Acid | 12-Hydroxystearic Acid | Recombinant E. coli | Alcohol Dehydrogenase, Baeyer-Villiger Monooxygenase, Esterase, ω-Transaminase | Not specified | [5] |
Experimental Protocol: Whole-Cell Biocatalysis for 9-Aminononanoic Acid Synthesis
This protocol is a generalized representation based on the principles of whole-cell biocatalysis for ω-amino acid production.
-
Cultivation of Biocatalyst: A recombinant E. coli strain harboring the plasmids for the multi-enzyme cascade is cultivated in a suitable growth medium (e.g., LB or a defined minimal medium) at 37°C.
-
Induction of Gene Expression: Once the culture reaches a desired optical density (e.g., OD600 of 0.6-0.8), protein expression is induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-24 hours) to allow for proper protein folding.
-
Whole-Cell Biotransformation: The cells are harvested by centrifugation and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.0-8.0) containing the substrate (oleic acid, often solubilized with a surfactant), a co-substrate for cofactor regeneration (e.g., glucose), and the amine donor (e.g., L-alanine).
-
Reaction Monitoring: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation. The progress of the reaction is monitored by periodically taking samples and analyzing the concentration of the product and substrate using techniques like HPLC or GC-MS.
-
Product Isolation: After the reaction is complete, the cells are removed by centrifugation. The supernatant is then subjected to a series of extraction and purification steps, which may include acidification to precipitate the product, followed by recrystallization or chromatography to obtain the pure ω-amino acid.
Figure 1: A multi-enzyme cascade for the synthesis of 9-aminononanoic acid.
Nitrile Hydratase and Amidase Systems: A Two-Step Approach
The combination of nitrile hydratase (NHase) and amidase offers another biocatalytic route to ω-amino acids, starting from the corresponding dinitriles. NHase first hydrates one of the nitrile groups to an amide, which is then hydrolyzed by an amidase to a carboxylic acid.[1][6]
Mechanism and Application:
This bienzymatic system is well-established for the production of various amides and carboxylic acids.[6][7] For long-chain ω-amino acid synthesis, the challenge lies in the availability of the long-chain dinitrile precursor and the selective hydrolysis of only one nitrile group. While this approach is promising, there is limited specific data available for the synthesis of long-chain ω-amino acids.
Section 2: Chemo-catalytic Strategies: Precision and Versatility
Chemo-catalysis provides a diverse toolkit for the synthesis of LCAAs, offering routes that can be highly efficient and adaptable to a wide range of substrates. Transition metal catalysis, in particular, has been instrumental in developing stereoselective methods.
Traditional Multi-Step Chemical Synthesis: The Case of 11-Aminoundecanoic Acid
The industrial production of 11-aminoundecanoic acid, the monomer for Nylon-11, is a classic example of a multi-step chemical synthesis starting from castor oil.[8]
The Synthetic Route:
-
Transesterification: Castor oil is transesterified with methanol to produce methyl ricinoleate.
-
Pyrolysis: The methyl ricinoleate is pyrolyzed to yield heptanal and methyl 10-undecenoate.
-
Hydrolysis: The methyl 10-undecenoate is hydrolyzed to 10-undecenoic acid.[8]
-
Hydrobromination: 10-undecenoic acid undergoes a radical addition of hydrogen bromide to form 11-bromoundecanoic acid in high yield (around 95%).[8][9]
-
Amination: The 11-bromoundecanoic acid is then reacted with ammonia to produce 11-aminoundecanoic acid.[8][9]
This process, while effective, involves harsh reaction conditions and multiple steps, highlighting the demand for more streamlined and sustainable alternatives.
Figure 2: Traditional chemical synthesis of 11-aminoundecanoic acid.
Asymmetric Hydrogenation: Access to Chiral β- and γ-Amino Acids
Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral amino acids, particularly β- and γ-amino acid derivatives.[10] Chiral phosphine ligands, such as DuPhos and TangPhos, are instrumental in achieving high enantioselectivities.[10][11]
Mechanism and Performance:
The mechanism of Rh-catalyzed asymmetric hydrogenation generally involves the coordination of the unsaturated substrate to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to yield the saturated, chiral product. High conversions and enantiomeric excesses (ee) of up to 99% have been reported for the synthesis of various β-amino acid derivatives.[12]
Table 2: Performance of Rh-Catalyzed Asymmetric Hydrogenation
| Substrate Type | Catalyst System | Ligand | Enantiomeric Excess (ee) | Reference |
| N-Aryl β-enamino esters | Rhodium | TangPhos | up to 96.3% | [10] |
| β-Keto enamides | Rhodium | DuanPhos | >99% | [12] |
| α-Enamide esters | Rhodium | DuPHOS | up to 99% | [11] |
While this method is highly effective for shorter-chain and functionalized amino acids, its application to the synthesis of long-chain aliphatic amino acids is less documented, and challenges may arise from substrate solubility and potential catalyst inhibition.
Olefin Metathesis: A Tool for Carbon Chain Elongation
Olefin metathesis, catalyzed by ruthenium-based complexes like the Grubbs catalysts, offers a unique approach to constructing long-chain molecules.[13] This reaction can be used to synthesize long-chain unsaturated dicarboxylic acids from fatty acids, which can then potentially be converted to diamines or amino acids.
Application in LCAA Precursor Synthesis:
Cross-metathesis of unsaturated fatty acid derivatives with functionalized olefins can be used to create precursors for LCAAs. For example, the cross-metathesis of 10-undecenenitrile with methyl acrylate, followed by hydrogenation, can yield a C12 α,ω-amino ester.[14]
Experimental Protocol: Grubbs-Catalyzed Cross-Metathesis
The following is a general procedure for a Grubbs-catalyzed cross-metathesis reaction.
-
Reaction Setup: A dried Schlenk flask is charged with the unsaturated fatty acid derivative, the acrylate partner, and a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon).
-
Catalyst Addition: The Grubbs catalyst (typically 1st or 2nd generation) is added to the reaction mixture.
-
Reaction Progress: The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by TLC or GC.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is purified by column chromatography.
The efficiency and selectivity of metathesis reactions can be influenced by the choice of catalyst generation, substrate, and reaction conditions.
Comparative Analysis and Future Outlook
| Feature | Biocatalysis (e.g., ω-Transaminase) | Chemo-catalysis (e.g., Asymmetric Hydrogenation) | Traditional Chemical Synthesis |
| Stereoselectivity | Excellent (often >99% ee) | Very good to excellent (up to 99% ee) | Not inherently stereoselective |
| Reaction Conditions | Mild (aqueous, ambient temp./pressure) | Mild to moderate | Often harsh (high temp./pressure, strong acids/bases) |
| Substrate Scope | Can be limited, but expandable via enzyme engineering | Broad, but can be sensitive to functional groups | Broad |
| Sustainability | High (renewable feedstocks, biodegradable catalysts) | Moderate (metal catalysts, organic solvents) | Low (petrochemical feedstocks, hazardous reagents) |
| Process Complexity | Can involve multi-enzyme cascades and downstream processing | Fewer steps, but requires catalyst synthesis and removal | Multi-step, complex purification |
The synthesis of long-chain amino acids is at a fascinating crossroads, with both biocatalytic and chemo-catalytic approaches offering compelling advantages.
-
Biocatalysis , particularly through the use of ω-transaminases in whole-cell systems, presents a highly sustainable and stereoselective route, especially when starting from renewable fatty acids. The main challenges lie in the discovery and engineering of robust enzymes with broad substrate scopes and the optimization of multi-enzyme cascades for industrial-scale production.
-
Chemo-catalysis , with methods like asymmetric hydrogenation and olefin metathesis, provides versatility and high efficiency for a range of substrates. The development of more active, stable, and recyclable catalysts, along with their application to long-chain aliphatic substrates, remains an active area of research.
For researchers and drug development professionals, the choice of catalyst will depend on the specific target molecule, desired stereochemistry, scale of synthesis, and sustainability considerations. A hybrid approach, combining the strengths of both biocatalysis and chemo-catalysis in chemoenzymatic cascades, is likely to be a key driver of innovation in the future of long-chain amino acid synthesis.
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A Comparative Analysis of Water Absorption in Long-Chain Nylons: A Guide for Researchers
In the realm of high-performance polymers, long-chain nylons stand out for their exceptional mechanical properties, thermal stability, and chemical resistance. However, a critical factor influencing their real-world performance is their inherent tendency to absorb moisture. This guide provides an in-depth, objective comparison of the water absorption characteristics of various long-chain nylons, supported by experimental data and a detailed exploration of the underlying scientific principles. This resource is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of material properties for demanding applications.
The Significance of Water Absorption in Nylons
Nylons, or polyamides (PA), are defined by the presence of amide (-CO-NH-) groups in their molecular backbone.[1][2] These polar groups have a strong affinity for water molecules, with which they readily form hydrogen bonds.[1][3][4] This interaction is the primary mechanism behind water absorption in nylons.[1][3] The absorbed water acts as a plasticizer, disrupting the intermolecular hydrogen bonds between polymer chains.[1][4][5] This plasticization effect has profound consequences on the material's properties:
-
Dimensional Stability: As water molecules penetrate the polymer matrix, they cause the material to swell, leading to dimensional changes that can be critical in high-precision components.[3][6][7] For every 1% of water absorption, a dimensional expansion of about 0.2% to 0.3% can be expected.[8]
-
Mechanical Properties: Water absorption generally leads to a decrease in tensile strength and modulus (stiffness), while increasing impact resistance and elongation at break.[3][4][6] In some cases, the tensile strength of nylons like PA6 can drop by over 80% when fully saturated with water.[7]
-
Thermal Properties: The glass transition temperature (Tg) of the nylon can be significantly reduced, sometimes falling below the application's operating temperature.[4][6]
Therefore, understanding and quantifying the water absorption of different nylon grades is paramount for material selection and application success.
The Molecular Determinants of Water Absorption
The extent of water absorption in nylons is not uniform across the family; it is fundamentally governed by the polymer's molecular architecture. The key determining factor is the concentration of amide groups within the polymer chain.[4][9]
Long-chain nylons, such as Nylon 11 and Nylon 12, are characterized by a lower density of amide groups compared to their short-chain counterparts like Nylon 6 and Nylon 6,6.[4] This is due to the longer methylene (-CH2-) segments between the amide linkages. These non-polar methylene groups are hydrophobic, effectively "shielding" the polymer from moisture and reducing the number of potential binding sites for water molecules.[1][4]
The relationship between the length of the methylene chain and water absorption is illustrated in the diagram below.
Caption: Molecular structure's effect on water absorption.
Another crucial factor is the degree of crystallinity.[2][10] The crystalline regions of a polymer are highly ordered and densely packed, which hinders the ingress of water molecules.[2] Water absorption primarily occurs in the more disordered, amorphous regions of the nylon.[9][10] Consequently, nylons with a higher degree of crystallinity will generally exhibit lower water absorption.[9][10]
Comparative Experimental Data
To provide a clear and objective comparison, the following table summarizes the typical water absorption values for various long-chain nylons, alongside the short-chain nylons for context. The data is presented for two common testing conditions: 24-hour immersion in water at 23°C and saturation at 23°C and 50% relative humidity (RH).
| Nylon Type | Water Absorption (24h immersion, 23°C) [%] | Equilibrium Water Absorption (23°C, 50% RH) [%] | Saturation in Water [%] |
| Nylon 6 | 1.8 | ~3.0 | 9.0 - 10.7 |
| Nylon 6,6 | 1.2 | ~2.5 | 7.0 - 8.5 |
| Nylon 6,10 | 0.4 | ~1.5 | 3.5 |
| Nylon 6,12 | 0.25 | ~1.4 | 3.0 |
| Nylon 11 | 0.3 | ~0.8 | 1.8 - 1.9 |
| Nylon 12 | 0.25 - 0.3 | ~0.7 | 1.4 - 1.6 |
Note: These values are typical and can vary depending on the specific grade, processing conditions, and presence of fillers or reinforcements.
As the data clearly indicates, the long-chain nylons (Nylon 6,10, 6,12, 11, and 12) exhibit significantly lower water absorption compared to the short-chain nylons (Nylon 6 and 6,6). This makes them the preferred choice for applications where dimensional stability and consistent mechanical performance in humid environments are critical.[1]
Standardized Testing Methodology
To ensure the reliability and comparability of water absorption data, standardized test methods are employed. The two most widely recognized standards are ASTM D570 and ISO 62.
Experimental Protocol: Water Absorption Testing (based on ASTM D570 / ISO 62)
This protocol outlines the fundamental steps for determining the water absorption of plastics.
Caption: Standardized water absorption testing workflow.
Causality Behind Experimental Choices:
-
Initial Drying: This step is crucial to establish a baseline dry weight, ensuring that the measured weight gain is solely due to water absorption during the test.[11][12]
-
Desiccator Cooling: Cooling the specimens in a desiccator prevents them from re-absorbing atmospheric moisture before the initial weighing, which would introduce errors.[11]
-
Distilled Water: Using distilled water provides a standardized medium, free from dissolved minerals or impurities that could affect the absorption process.[12][13]
-
Controlled Temperature: Maintaining a constant temperature (typically 23°C) is important as temperature can influence the rate of water absorption.[11][13]
-
Prompt Final Weighing: The specimens are weighed immediately after being patted dry to minimize water evaporation from the surface, which would lead to an underestimation of the absorbed water.[11][12]
This self-validating protocol ensures that the results are accurate, reproducible, and comparable across different materials and laboratories.
Conclusion
The selection of a nylon grade for a specific application, particularly in environments with fluctuating humidity or direct water contact, necessitates a thorough understanding of its water absorption characteristics. Long-chain nylons, by virtue of their molecular structure with a lower concentration of hydrophilic amide groups, offer superior dimensional stability and more consistent mechanical properties in the presence of moisture compared to their short-chain counterparts. For researchers and professionals in fields like drug development, where the integrity and performance of components are non-negotiable, opting for a long-chain nylon such as PA11 or PA12 can be a critical design choice to mitigate the risks associated with moisture-induced material changes.
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Environmental Impact of Producing 13-Aminotridecanoic Acid: A Comparative Technical Guide
Executive Summary The production of 13-Aminotridecanoic acid (13-ATA), the monomer for Nylon 13, represents a distinct divergence from traditional polyamide synthesis. Unlike Nylon 11 (derived via high-temperature pyrolysis of castor oil) or Nylon 12 (derived via petrochemical butadiene trimerization), 13-ATA is primarily synthesized through the ozonolysis of erucic acid found in non-edible plant oils like Crambe abyssinica or high-erucic rapeseed.
This guide provides a technical analysis of the environmental trade-offs inherent in this pathway.[1] While the bio-based feedstock offers a reduced carbon footprint compared to petrochemicals, the "green" credential of 13-ATA hinges critically on the energy efficiency of ozone generation and the effective valorization of its primary co-product, pelargonic acid.
Technical Synthesis Architectures
To understand the environmental impact, we must first dissect the chemical pathways. The environmental burden is shifted from thermal intensity (in Nylon 11) to electrical intensity (in Nylon 13).
Route A: The Eruconitrile Ozonolysis Pathway (Primary Bio-Route)
This is the most atom-efficient route for producing 13-ATA. It utilizes the
Mechanism:
-
Amidation: Erucic acid is converted to Eruconitrile.
-
Ozonolysis: Oxidative cleavage of Eruconitrile at the C13 position.
-
Reduction: The resulting 12-cyanododecanoic acid is hydrogenated to yield 13-ATA.
Route B: Comparative Baselines
-
Nylon 11 (Castor Oil): Relies on the pyrolysis of methyl ricinoleate at >500°C to cleave the C18 chain into C11 (undecylenic acid) and C7 (heptaldehyde).
-
Nylon 12 (Petrochemical): Relies on the trimerization of butadiene to cyclododecatriene, followed by hydrogenation and oxidation.
Visualization: Synthesis Flow & Carbon Economy
The following diagram illustrates the atom economy and energy inputs of the 13-ATA pathway compared to its homologues.
Figure 1: The Eruconitrile-Ozonolysis pathway highlights the simultaneous production of the Nylon 13 monomer and the herbicide Pelargonic Acid.
Environmental Impact Analysis
The environmental profile of 13-ATA production is defined by three vectors: Ozone Generation Energy , Solvent Recovery , and Co-product Allocation .
Vector 1: Energy Intensity (Thermal vs. Electrical)
The most critical environmental "hotspot" for 13-ATA is the generation of ozone.
-
Ozone Cost: Industrial ozone generation requires approximately 10–12 kWh of electricity per kg of ozone produced [1].[2]
-
Stoichiometry: Cleaving one mole of erucic acid requires at least one mole of ozone.
-
Comparison:
Vector 2: Atom Economy & Co-products
Green chemistry metrics rely heavily on how waste is managed. The 13-ATA pathway is unique because its "waste" is a high-value commercial product.
-
Primary Product: 13-Aminotridecanoic acid (C13).
-
Co-Product: Pelargonic acid (C9).
-
Impact: Pelargonic acid is a potent bio-herbicide and desiccant [2]. In LCA (Life Cycle Assessment) terms, the environmental burden of the ozonolysis step is shared between the C13 and C9 fractions. This allocation significantly lowers the effective carbon footprint of the 13-ATA monomer compared to processes with low-value waste.
Comparative Data Table
| Metric | 13-Aminotridecanoic Acid (Nylon 13) | 11-Aminoundecanoic Acid (Nylon 11) | Laurolactam (Nylon 12) |
| Feedstock | Erucic Acid (Mustard/Crambe) | Ricinoleic Acid (Castor) | Butadiene (Petroleum) |
| Key Reaction | Ozonolysis (Low Temp, <40°C) | Pyrolysis (High Temp, >500°C) | Trimerization & Oxidation |
| Energy Type | Electrical (Ozone Gen.) | Thermal (Furnace) | Thermal & Chemical |
| Atom Economy | High (if C9 is utilized) | Moderate (C7 heptaldehyde produced) | High (Addition reaction) |
| Toxicity Risk | Ozone (Gas leak risk, unstable) | Acrolein/Gases (Pyrolysis byproducts) | Benzene/Butadiene (Carcinogens) |
| GWP Trend | Low (if renewable electricity used) | Low-Medium (Biogenic carbon) | High (Fossil carbon) |
Experimental Protocol: Green Synthesis of 13-ATA
Objective: Synthesize 13-Aminotridecanoic acid via oxidative cleavage of erucic acid derivatives with minimized solvent loss.
Safety Warning: Ozone is highly toxic and reactive. All ozonolysis procedures must be conducted in a well-ventilated fume hood with ozone destructors on the exhaust.
Phase 1: Ozonolysis (The Cleavage)
-
Preparation: Dissolve 0.1 mol of Eruconitrile in 200 mL of glacial acetic acid (or ethyl acetate for a greener alternative).
-
Ozone Injection: Cool the reactor to 15°C. Bubble an Ozone/Oxygen stream (approx. 3-5% wt O3) through the solution.
-
Monitoring: The reaction is complete when ozone is detected at the outlet (using KI starch indicator) or when the double bond peak disappears in FTIR/NMR.
-
-
Oxidative Workup: The intermediate ozonide is thermally unstable. Quench the reaction by adding an oxidative agent (e.g., peracetic acid or oxygen flow at 60°C) to convert the ozonide to the carboxylic acid (12-cyanododecanoic acid) and pelargonic acid.
-
Separation: Distill off the solvent. Use fractional crystallization or vacuum distillation to separate the solid 12-cyanododecanoic acid (Precursor) from the liquid pelargonic acid (Co-product).
Phase 2: Hydrogenation (The Conversion)
-
Reduction: Dissolve the purified 12-cyanododecanoic acid in ethanol/ammonia solution.
-
Catalyst: Add Raney Nickel or a supported Cobalt catalyst (approx 5 wt%).
-
Reaction: Pressurize with Hydrogen (30-50 bar) at 80-100°C for 4 hours.
-
Green Note: This step converts the nitrile (-CN) to the amine (-CH2NH2) without generating leaving groups.
-
-
Purification: Filter the catalyst (recover for reuse). Recrystallize the product from water/ethanol to obtain pure 13-Aminotridecanoic acid.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the conversion of Eruconitrile to 13-ATA, highlighting the separation of the valuable co-product.
Conclusion & Recommendations
The production of 13-Aminotridecanoic acid offers a compelling case for Green Engineering over simple Green Chemistry.
-
Grid Dependency: The environmental viability of Nylon 13 is directly tied to the source of electricity used for ozone generation. If produced using solar or wind power, the carbon footprint drops significantly below that of pyrolytic Nylon 11.
-
Co-product Valorization: The economic and environmental model fails if Pelargonic acid is treated as waste. It must be captured and sold as a bio-herbicide to allocate the process burdens efficiently.
-
Recommendation: Researchers should prioritize catalytic ozonolysis methods that improve ozone transfer efficiency (reducing energy cost) and explore solvent-free flow chemistry setups to minimize VOC emissions.
References
-
Ozone Generation Efficiency : Hexone. (n.d.). Large Ozone Generator Power Consumption. Retrieved from
-
Pelargonic Acid Application : U.S. Department of Agriculture. (2006).[1][6] Pelargonic Acid - Identification of Petitioned Substance. Retrieved from
-
Synthesis of Nylon 13 Precursor : Institute of Chemistry Ceylon. (n.d.). Production of precursors for specialty polyamides from bio-sourced lipids. Retrieved from
-
Nylon 11 vs 12 Comparison : Arkema. (2013). GPS Safety Summary - 11-aminoundecanoic acid. Retrieved from
-
Ozonolysis of Vegetable Oils : National Institutes of Health (PMC). (2025).[1][7][8][9] Chemical modifications of castor oil: A review. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrolysis vs. Other Waste-to-Energy Technologies - DVA Renewable Energy [dva.com.vn]
- 5. caymanchem.com [caymanchem.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ozone Generator FAQs [ozmotics.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
